LCL521
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWWJORIPQKJFW-DLFZDVPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LCL521: A Lysosomotropic Inhibitor of Acid Ceramidase as a Novel Anti-Cancer Agent
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LCL521 is a novel lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13. By specifically targeting the lysosome, this compound effectively delivers its active compound to the site of ACDase activity, leading to a potent and localized inhibition of this key enzyme in sphingolipid metabolism. This inhibition triggers a cascade of cellular events, including the accumulation of the pro-apoptotic lipid ceramide and the depletion of the pro-survival mediator sphingosine-1-phosphate (S1P). The net effect is a significant anti-proliferative and pro-apoptotic impact on cancer cells. Furthermore, this compound has demonstrated synergistic effects with conventional cancer therapies and the ability to modulate the tumor microenvironment, enhancing anti-tumor immune responses. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Introduction: The Role of Sphingolipids in Cancer
Sphingolipids are a class of bioactive lipids that play a crucial role in regulating fundamental cellular processes, including proliferation, survival, and death. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for maintaining cellular homeostasis. In many cancers, this balance is dysregulated, favoring cell survival and proliferation. Acid ceramidase (ACDase), a lysosomal enzyme, is a key regulator of this rheostat, catalyzing the hydrolysis of ceramide into sphingosine (B13886), which is subsequently converted to S1P.[1] Overexpression of ACDase has been observed in various cancers and is associated with resistance to chemotherapy and radiation.[1][2] Therefore, inhibiting ACDase presents a promising therapeutic strategy to shift the sphingolipid balance towards apoptosis in cancer cells.
This compound: A Targeted Approach to ACDase Inhibition
This compound was designed as a lysosomotropic prodrug of B13, a potent and specific inhibitor of ACDase.[1] The parent compound, B13, exhibits limited efficacy in cellular models due to its poor access to the lysosomal compartment.[1] this compound, a di-N,N-dimethyl glycine (B1666218) (DMG)-conjugated form of B13, overcomes this limitation by enhancing water solubility and promoting lysosomal sequestration.[1] Once inside the lysosome, this compound is processed to release B13, leading to a concentrated inhibition of ACDase at its site of action.[1]
Core Mechanism of Action: Altering the Sphingolipid Rheostat
The primary mechanism of action of this compound is the direct inhibition of ACDase. This leads to a significant and rapid alteration of the cellular sphingolipid profile.
-
Increase in Ceramide: By blocking the degradation of ceramide, this compound treatment leads to its accumulation within the lysosome and subsequently in other cellular compartments.[1][2][3] Ceramide is a well-established pro-apoptotic second messenger that can induce cell death through various mechanisms, including the activation of stress-activated protein kinases and the permeabilization of the mitochondrial outer membrane.
-
Decrease in Sphingosine and S1P: The inhibition of ceramide hydrolysis directly reduces the production of sphingosine, the substrate for sphingosine kinases (SPHKs) that generate S1P.[1][2][3] S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration. By depleting cellular S1P levels, this compound attenuates these pro-tumorigenic signals.
The following diagram illustrates the core mechanism of this compound in modulating the sphingolipid pathway.
Caption: Core mechanism of this compound action on the sphingolipid pathway.
Cellular and Biological Effects of this compound in Cancer Cells
The this compound-induced shift in the sphingolipid rheostat translates into several significant anti-cancer effects.
Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest
This compound has been shown to inhibit the growth of cancer cells in a dose-dependent manner.[1] Studies in MCF7 breast cancer cells demonstrated that this compound is significantly more cytotoxic than its parent compound, B13.[1] Furthermore, at low concentrations, this compound induces a G1 phase cell cycle arrest, while at higher concentrations, it leads to an increase in the sub-G0/G1 population, indicative of apoptosis.[1]
Induction of Apoptosis
The accumulation of ceramide is a potent trigger for apoptosis. This compound-mediated ceramide elevation contributes to programmed cell death.[4] This pro-apoptotic effect is central to its therapeutic potential.
Dose-Dependent Effects on Other Enzymes
At higher concentrations (≥5 µM), this compound has been found to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[2][3][5][6] This additional activity can further modulate the sphingolipid profile of cancer cells.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound on sphingolipid levels and cell viability, as reported in preclinical studies.
Table 1: Effect of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment)
| This compound Concentration | % Decrease in Sphingosine (Sph) | % Decrease in Sphingosine-1-Phosphate (S1P) | % Increase in Ceramide (Cer) |
| 100 nM | Significant decrease observed | Significant decrease observed | - |
| 1 µM | >66% (after 15 min) | Significant decrease | Increase observed |
| 5 µM | Profound decrease | Profound decrease | Profound increase |
| 10 µM | Profound decrease | Profound decrease | Profound increase |
Data compiled from multiple sources.[1][2][3]
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect |
| MCF7 | Breast Adenocarcinoma | MTT Assay (48h) | Dose-dependent inhibition of growth |
| SCCVII | Mouse Squamous Cell Carcinoma | Colony Forming Ability | Enhanced lethal effects of PDT |
| CT26 | Colorectal Carcinoma | Cytotoxicity Assay (24h) | Dose-dependent cytotoxicity |
| HCT116 | Colorectal Carcinoma | Cytotoxicity Assay (24h) | Dose-dependent cytotoxicity |
This table represents a summary of reported effects. Specific IC50 values require access to full-text articles.
Synergistic Effects with Other Cancer Therapies
This compound has demonstrated the ability to enhance the efficacy of several standard cancer treatments, making it a promising candidate for combination therapies.
Chemotherapy and Radiotherapy
In preclinical models, this compound has shown significant additive effects when combined with tamoxifen (B1202) and ionizing radiation, sensitizing tumor cells to these treatments.[1] This suggests that by modulating the sphingolipid balance, this compound can lower the threshold for apoptosis induction by conventional therapies.
Photodynamic Therapy (PDT)
This compound significantly enhances the tumor cell-killing effect of photodynamic therapy (PDT).[4][7] The mechanism involves the amplification of cellular stress signals initiated by PDT, with the rising levels of pro-apoptotic ceramide playing a more critical role than the reduction in pro-survival S1P.[4]
The following diagram illustrates the workflow for investigating the synergistic effects of this compound and PDT.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of LCL521: A Lysosomotropic Inhibitor of Acid Ceramidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a novel, lysosomotropic prodrug designed to deliver the potent acid ceramidase (ACDase) inhibitor, B13, directly to the lysosome. By targeting a critical enzyme in sphingolipid metabolism, this compound modulates the cellular balance of bioactive lipids, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). This modulation triggers a cascade of cellular events, including cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its effects on cellular processes, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and its Target: Acid Ceramidase
Acid ceramidase (ACDase) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic reaction is a crucial regulatory point in the sphingolipid metabolic pathway, maintaining the balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipids, sphingosine and its phosphorylated product, S1P.[1] In many cancer cells, ACDase is overexpressed, leading to decreased ceramide levels and increased S1P levels, which promotes cell proliferation and resistance to therapy.[2]
This compound was developed to overcome the poor cellular permeability of its parent compound, B13, a potent and selective ACDase inhibitor. This compound is a di-N,N-dimethyl glycine (B1666218) (DMG)-conjugated prodrug of B13, a modification that enhances its water solubility and facilitates its accumulation within the acidic environment of the lysosome. Once inside the lysosome, this compound is hydrolyzed, releasing the active inhibitor B13 to block ACDase activity.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of acid ceramidase.[3][4] This inhibition leads to a significant shift in the sphingolipid rheostat:
-
Increase in Ceramide: By blocking its degradation, this compound causes an accumulation of ceramide within the lysosome and subsequently in the cell.[1] Ceramide is a well-established second messenger involved in inducing apoptosis, cell cycle arrest, and senescence.[5]
-
Decrease in Sphingosine and S1P: The inhibition of ACDase directly reduces the production of sphingosine, which in turn leads to a decrease in the levels of the potent mitogen and survival factor, S1P.[5][1]
At higher concentrations, this compound has been shown to exert additional effects:
-
Inhibition of Acid Sphingomyelinase (ASMase): this compound also demonstrates inhibitory activity against lysosomal acid sphingomyelinase (ASMase), another key enzyme in sphingolipid metabolism that generates ceramide from sphingomyelin.[3][4][6]
-
Inhibition of Dihydroceramide (B1258172) Desaturase (DES-1): At concentrations of 10 µM and higher, this compound can inhibit dihydroceramide desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway.[1][7] This leads to an accumulation of dihydroceramide.[1]
Signaling Pathway of this compound Action
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 7. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
LCL521 and the Disruption of Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a lysosomotropic prodrug of the potent acid ceramidase (ACDase) inhibitor, B13. By targeting the lysosome, the primary site of ACDase activity, this compound provides a spatially focused disruption of sphingolipid metabolism. This guide delves into the core mechanism of this compound, its dose-dependent effects on key sphingolipid metabolites, and the downstream cellular consequences. Detailed experimental protocols and quantitative data are provided to facilitate further research and development of ACDase inhibitors as therapeutic agents.
Introduction to this compound and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, apoptosis, and drug resistance. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for cellular fate. Acid ceramidase (ACDase) is a key lysosomal enzyme that hydrolyzes ceramide into sphingosine (B13886), which can then be phosphorylated to S1P. In many cancers, ACDase is overexpressed, leading to decreased ceramide levels and increased S1P levels, thereby promoting cell survival and resistance to therapy[1][2].
This compound was developed as a lysosomotropic prodrug to deliver the ACDase inhibitor B13 directly to its site of action. This compound itself is a more water-soluble N,N-dimethyl glycine (B1666218) (DMG)-conjugated form of B13, which enhances its cellular uptake and lysosomal sequestration[1]. Once inside the lysosome, this compound is metabolized to the active inhibitor B13, leading to a localized and potent inhibition of ACDase.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of acid ceramidase, which catalyzes the hydrolysis of ceramide to sphingosine and a free fatty acid[1]. By inhibiting this enzymatic activity, this compound treatment leads to a significant accumulation of the substrate, ceramide, and a concomitant decrease in the products, sphingosine and its downstream metabolite, S1P[1][3]. This shift in the sphingolipid rheostat towards a pro-apoptotic state is the basis for the anti-cancer effects of this compound.
At higher concentrations, this compound has been shown to exert off-target effects, most notably the inhibition of dihydroceramide (B1258172) desaturase (DES-1)[3][4]. DES-1 is the enzyme responsible for converting dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway. Inhibition of DES-1 leads to an accumulation of dihydroceramides[3][5].
dot
Figure 1. Mechanism of action of this compound.
Quantitative Effects of this compound on Sphingolipid Metabolism
The following tables summarize the dose- and time-dependent effects of this compound on key sphingolipid metabolites in MCF7 human breast adenocarcinoma cells.
Table 1: Dose-Dependent Effects of this compound on Sphingolipid Levels (1-hour treatment) [1]
| This compound Conc. (µM) | % Change in Ceramide | % Change in Sphingosine | % Change in S1P |
| 0.1 | - | ↓ | ↓ |
| 0.25 | - | ↓ | ↓ |
| 0.5 | - | ↓ | ↓ |
| 1.0 | - | ↓ | ↓ |
| 2.5 | - | ↓↓ | ↓↓ |
| 5.0 | ↑ | ↓↓↓ | ↓↓↓ |
| 10.0 | ↑↑ | ↓↓↓↓ | ↓↓↓↓ |
Arrow count indicates the relative magnitude of change.
Table 2: Time-Course of Sphingolipid Level Changes with 1µM this compound [1]
| Time (hours) | % Decrease in Sphingosine |
| 0.25 | ~66% |
| 0.5 | Significant |
| 1.0 | Significant |
| 2.0 | Significant |
| 5.0 | Significant |
Table 3: Dose-Dependent Effects of this compound on Dihydroceramide Levels (1-hour treatment) [6]
| This compound Conc. (µM) | % Change in Dihydroceramide | % Change in Dihydrosphingosine |
| 1.0 | ↑ | ↓ |
| 1.5 | ↑ | ↓ |
| 2.5 | ↑ | ↓ |
| 5.0 | ↑↑ | ↓↓ |
| 10.0 | ↑↑↑ | ↓↓↓ |
Arrow count indicates the relative magnitude of change.
Table 4: Cytotoxicity of this compound in MCF7 Cells (48-hour treatment) [1]
| Compound | IC50 (µM) |
| B13 | > 100 |
| This compound | ~10-25 (range from data) |
Downstream Cellular Effects of this compound
The this compound-induced disruption of sphingolipid metabolism triggers several downstream cellular events that contribute to its anti-cancer activity.
-
Induction of Apoptosis and Cell Cycle Arrest: The accumulation of ceramide, a pro-apoptotic lipid, is a primary driver of this compound-induced cell death. This compound has been shown to induce G1 cell cycle arrest at lower concentrations and apoptosis at higher concentrations in MCF7 cells[1][7].
-
Modulation of Autophagy: this compound can interrupt autophagy flux by targeting lysosomes and activating cathepsins B and D, leading to endoplasmic reticulum (ER) stress and cell death in myeloid-derived suppressor cells (MDSCs)[1][8]. The role of autophagy in this compound's effect on cancer cells can be complex, as autophagy can be a pro-survival or pro-death mechanism depending on the cellular context[9][10].
-
Sensitization to Other Therapies: By increasing cellular ceramide levels, this compound can sensitize cancer cells to other treatments, including ionizing radiation and tamoxifen[1]. It has also been shown to enhance the efficacy of photodynamic therapy[11][12].
Key Experimental Protocols
dot
Figure 2. General experimental workflow.
Cell Culture and this compound Treatment
-
Cell Line: MCF7 human breast adenocarcinoma cells are a commonly used model[1][3].
-
Culture Conditions: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2[3].
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute to the desired concentrations in cell culture medium immediately before use.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) before harvesting for downstream analysis.
Sphingolipid Extraction and Quantification by LC-MS/MS
-
Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a suitable solvent.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water. Internal standards for each class of sphingolipid should be added at the beginning of the extraction for accurate quantification.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Quantification: Quantify the individual sphingolipid species by comparing their peak areas to those of the corresponding internal standards. Normalize the data to total phosphate (B84403) content or cell number.
Cell Viability (MTT) Assay
-
Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After overnight adherence, treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours)[1].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Dihydroceramide Desaturase (DES-1) Activity Assay
-
Cell Treatment: Treat cells with higher concentrations of this compound (e.g., 5-10 µM) or vehicle for the desired time[3].
-
Substrate Addition: Add a fluorescently labeled or isotopically labeled dihydroceramide analog to the culture medium.
-
Incubation: Incubate the cells to allow for the conversion of the dihydroceramide analog to the corresponding ceramide analog.
-
Lipid Extraction and Analysis: Extract the lipids and analyze the levels of the substrate and product by an appropriate method (e.g., HPLC with fluorescence detection or LC-MS/MS).
-
Activity Calculation: Determine the DES-1 activity by calculating the conversion rate of the dihydroceramide analog to the ceramide analog.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that potently and specifically disrupts sphingolipid metabolism at the lysosome. Its ability to increase pro-apoptotic ceramide levels while decreasing pro-survival S1P levels underlies its anti-cancer effects and its capacity to sensitize tumors to conventional therapies. Understanding the dose-dependent effects of this compound, including its off-target activity at higher concentrations, is crucial for its effective application in both basic research and clinical development. The protocols and data presented in this guide provide a framework for further investigation into the multifaceted roles of sphingolipid metabolism in health and disease.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Autophagy is increased in prostate cancer cells over-expressing acid ceramidase and enhances resistance to C6-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Lysosomotropic Targeting of LCL521: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LCL521, a lysosomotropic prodrug designed to deliver the acid ceramidase (ACDase) inhibitor, B13, directly to its site of action within the lysosome. By targeting ACDase, this compound modulates the delicate balance of bioactive sphingolipids, promoting anti-cancer effects and sensitizing tumor cells to conventional therapies. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying cellular pathways and workflows.
Introduction to this compound and Lysosomotropic Targeting
Acid ceramidase (ACDase) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing pro-apoptotic ceramide into pro-survival sphingosine (B13886), which can be further converted to sphingosine-1-phosphate (S1P).[1] In many cancers, ACDase is overexpressed, leading to a decrease in ceramide levels and an increase in S1P, contributing to tumor growth, proliferation, and resistance to therapy.[1]
B13 is a potent and selective inhibitor of ACDase in vitro; however, its therapeutic efficacy in cellular models is limited by its poor solubility and inability to efficiently reach the lysosomal compartment where ACDase resides.[2] To overcome this, this compound was developed as a prodrug of B13. This compound is a di-N, N-dimethyl glycine (B1666218) (DMG)-conjugated form of B13 (1,3-di-DMG-B13).[2][3] This modification renders the molecule lysosomotropic, meaning it is specifically designed to accumulate within the acidic environment of the lysosome. Once inside the lysosome, the DMG groups are cleaved, releasing the active inhibitor B13 to effectively inhibit ACDase.[2] This targeted delivery strategy enhances the potency and cellular activity of B13.[2]
Mechanism of Action
This compound exerts its anti-cancer effects by potently and acutely inhibiting ACDase within the lysosome.[2] This inhibition leads to a significant and rapid decrease in cellular levels of sphingosine and S1P, while concurrently causing an accumulation of ceramide.[2][4] The shift in the ceramide/S1P ratio triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest in cancer cells.[2]
-
Induction of Apoptosis: The accumulation of pro-apoptotic ceramide contributes to programmed cell death.[5]
-
Inhibition of Autophagy: this compound can interrupt the autophagy process, a key survival mechanism for cancer cells.[2]
-
Endoplasmic Reticulum (ER) Stress: The disruption of sphingolipid metabolism can lead to ER stress, further promoting cell death.[2]
-
Sensitization to Other Therapies: By modulating sphingolipid signaling, this compound can sensitize cancer cells to chemotherapy (e.g., tamoxifen), radiotherapy, and photodynamic therapy.[2][5][6]
At higher concentrations and with prolonged exposure, this compound has also been observed to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[1][7] This adds another layer of complexity to its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effects of this compound on Sphingolipid Metabolism in MCF7 Cells
| Treatment | Duration | Change in Sphingosine (Sph) | Change in Ceramide (Cer) | Change in Sphingosine-1-Phosphate (S1P) | Reference |
| 100 nM this compound | 1 hour | Decrease | Increase | Decrease | [2] |
| 1 µM this compound | 15 mins | ~66% Decrease | - | - | [2] |
| 1 µM this compound | 1 hour | ~80% Decrease | - | - | [3] |
| 10 µM this compound | 1 hour | ~97% Decrease | - | - | [3] |
| 10 µM this compound | 8 hours | Profound Decrease | Elevation | - | [1] |
Table 2: Cytotoxicity of this compound in MCF7 Breast Cancer Cells
| Compound | IC50 Value (µM) after 48h | Reference |
| B13 | >100 µM | [8] |
| This compound | 11.7 µM | [4][8] |
Table 3: Effect of this compound on MCF7 Cell Cycle
| This compound Concentration (µM) | Duration | Effect | Reference |
| 1, 2.5, 5, 7.5, 10 | 24 hours | G1 cell cycle arrest, decrease in S phase | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of this compound.
Cell Culture
MCF7 human breast adenocarcinoma cells are a commonly used cell line for studying this compound.[1][2] They are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[2]
Cell Viability (MTT) Assay
To determine the cytotoxic effects of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.78 to 100 µM) or vehicle control for a specified period (e.g., 48 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of viable cells relative to the vehicle-treated control.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.
-
Treat cells with this compound (e.g., 1 to 10 µM) or vehicle for a designated time (e.g., 24 hours).[2]
-
Harvest the cells and fix them in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and resuspend them in a solution containing RNase and propidium (B1200493) iodide (PI).[2]
-
Incubate the cells in the dark to allow for RNA digestion and DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Sphingolipid Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cellular sphingolipids.
-
Treat cells with this compound at various concentrations and for different durations.[2]
-
Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
Analyze the lipid extracts using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[2]
-
Quantify the levels of ceramide, sphingosine, and S1P by comparing them to internal standards.
-
Normalize the lipid levels to a measure of total cellular content, such as lipid phosphate.[1]
Clonogenic Assay
This long-term assay assesses the ability of single cells to form colonies and is particularly useful for evaluating the synergistic effects of this compound with therapies like ionizing radiation.
-
Seed a low number of cells (e.g., 300 cells) in a dish and allow them to attach overnight.[2]
-
Expose the cells to a single dose of ionizing radiation (e.g., 2.0 Gy).[2]
-
One hour after irradiation, add this compound (e.g., 1 µM).
-
For repeated treatments, replace the media with fresh media containing this compound every 24 hours for a set number of days.[2]
-
Culture the cells for an extended period (e.g., 4 weeks) to allow for colony formation.
-
Stain the colonies with crystal violet and count them.[2]
Dihydroceramide Desaturase (DES-1) Activity Assay
To investigate the off-target effects of this compound at higher concentrations, a DES-1 activity assay can be performed.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).[1]
-
Collect and pellet the cells.
-
Measure the DES-1 activity as previously described in the literature.[1]
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: Mechanism of this compound lysosomotropic targeting and action.
Caption: Workflow for sphingolipid analysis by LC-MS/MS.
Caption: The central role of ACDase in sphingolipid metabolism.
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]
LCL521: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), a critical enzyme in sphingolipid metabolism. By targeting ACDase, this compound modulates the cellular levels of key bioactive lipids, primarily causing an accumulation of ceramide and a reduction of sphingosine (B13886) and its downstream product, sphingosine-1-phosphate (S1P). This modulation of the ceramide/S1P rheostat triggers significant downstream signaling events, leading to anti-proliferative and pro-apoptotic effects in cancer cells. At higher concentrations, this compound also exhibits inhibitory effects on dihydroceramide (B1258172) desaturase (DES-1), further altering the sphingolipid profile. This guide provides an in-depth overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action and Downstream Signaling
This compound functions as a prodrug that is selectively delivered to the lysosome, where it is converted to its active form, B13. The primary mechanism of this compound is the inhibition of acid ceramidase (ACDase), the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This inhibition leads to a shift in the critical balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P).
Primary Signaling Pathway: ACDase Inhibition
The inhibition of ACDase by this compound directly results in the accumulation of various ceramide species within the cell.[3] Concurrently, the reduction in sphingosine production leads to decreased levels of S1P.[4][5] This alteration of the sphingolipid rheostat is a central event that initiates downstream cellular responses, including cell cycle arrest and apoptosis.[1][2]
Secondary Signaling Pathway: DES-1 Inhibition (at high concentrations)
At higher concentrations (typically 5-10 µM), this compound also inhibits dihydroceramide desaturase (DES-1).[3][6][7] This enzyme is responsible for converting dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway. Inhibition of DES-1 leads to an accumulation of dihydroceramide species.[3][6]
Quantitative Data
The effects of this compound have been quantified in various studies, primarily in MCF7 breast adenocarcinoma cells. The following tables summarize these findings.
Table 1: Dose-Dependent Effect of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment)[4][5]
| This compound Conc. (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |
| 0.1 | ~100% | ~75% | ~80% |
| 0.25 | ~100% | ~60% | ~70% |
| 0.5 | ~110% | ~50% | ~60% |
| 1.0 | ~120% | ~40% | ~50% |
| 2.5 | ~130% | ~35% | ~45% |
| 5.0 | ~150% | ~30% | ~40% |
| 10.0 | >150% | <30% | <40% |
Table 2: Time-Course Effect of 1 µM this compound on Sphingosine Levels in MCF7 Cells[4][5]
| Time | Sphingosine (% of Control) |
| 15 min | ~34% |
| 30 min | ~40% |
| 1 hour | ~40% |
| 2 hours | ~50% |
| 5 hours | ~65% |
Table 3: Effect of this compound on MCF7 Cell Viability (48-hour treatment)[2]
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0.78 | ~95% |
| 1.56 | ~90% |
| 3.125 | ~80% |
| 6.25 | ~60% |
| 12.5 | ~40% |
| 25 | ~20% |
| 50 | <10% |
| 100 | <5% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.[6][8][9][10][11]
-
Cell Plating: Seed cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle following this compound treatment.[1][12][13][14]
-
Cell Harvesting: Culture and treat cells with this compound for the desired duration (e.g., 24 hours). Harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Protein Expression
This technique is used to detect changes in protein expression, such as ACDase levels, after this compound treatment.[7][15][16][17]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., ACDase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
LC-MS/MS for Sphingolipid Analysis
This highly sensitive method is used for the quantification of various sphingolipid species.[18][19][20][21][22]
-
Lipid Extraction: After cell treatment and harvesting, extract lipids using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
Internal Standards: Add a cocktail of appropriate internal standards for each class of sphingolipid to be quantified.
-
Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), often with a C18 reverse-phase or HILIC column.
-
Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) mode for specific precursor/product ion pairs for each sphingolipid.
-
Quantification: Quantify the amount of each sphingolipid species by comparing its peak area to that of its corresponding internal standard.
Experimental and Logical Workflows
The investigation of this compound's effects typically follows a logical progression from cellular to molecular analysis.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
LCL521: A Lysosomotropic Acid Ceramidase Inhibitor and Its Role in G1 Phase Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LCL521, a novel lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13, has emerged as a promising agent in cancer therapeutics. By efficiently targeting the lysosome, this compound facilitates the accumulation of its active form, B13, leading to potent and specific inhibition of ACDase. This inhibition disrupts sphingolipid metabolism, resulting in the accumulation of the bioactive lipid, ceramide, and a concomitant decrease in sphingosine (B13886) and sphingosine-1-phosphate. A key functional consequence of this action is the induction of cell cycle arrest at the G1 phase in cancer cells, a critical mechanism for its anti-proliferative effects. This technical guide provides a comprehensive overview of the mechanism of this compound-induced G1 phase cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs the proliferation of eukaryotic cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth. The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Consequently, molecules that can induce a G1 phase arrest are of significant interest in oncology drug development.
This compound is a di-N,N-dimethyl glycine (B1666218) (DMG)-conjugated prodrug of B13, a potent inhibitor of acid ceramidase (ACDase)[1]. ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid[1]. Ceramide itself is a bioactive sphingolipid known to be a key modulator of cancer cell growth, often promoting anti-proliferative and pro-apoptotic signals[1]. By inhibiting ACDase, this compound effectively increases intracellular ceramide levels, thereby tipping the balance towards cell cycle arrest and, at higher concentrations, apoptosis[1]. This guide focuses on the specific mechanism by which this compound induces G1 phase cell cycle arrest, providing researchers and drug development professionals with the core knowledge needed to investigate and potentially exploit this pathway.
Quantitative Data on this compound-Induced G1 Phase Arrest
The efficacy of this compound in inducing G1 phase cell cycle arrest has been demonstrated in human breast adenocarcinoma MCF7 cells. The following tables summarize the quantitative data from cell viability and cell cycle distribution assays.
Table 1: Effect of this compound on MCF7 Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0.78 | ~95% |
| 1.56 | ~90% |
| 3.125 | ~80% |
| 6.25 | ~60% |
| 12.5 | ~40% |
| 25 | ~20% |
| 50 | ~10% |
| 100 | <10% |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes. For precise values, refer to the original publication.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF7 Cells after 24h Treatment
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0/G1 (Apoptosis) |
| 0 (Vehicle) | 55.4 | 31.2 | 13.4 | 1.5 |
| 1 | 68.2 | 20.1 | 11.7 | 2.1 |
| 2.5 | 75.6 | 15.3 | 9.1 | 3.5 |
| 5 | 70.1 | 12.5 | 7.4 | 10.0 |
| 7.5 | 65.3 | 10.1 | 5.6 | 19.0 |
| 10 | 58.9 | 8.7 | 4.4 | 28.0 |
Data adapted from a study by El-Zawahry et al., 2017.[1]
Signaling Pathway of this compound-Induced G1 Arrest
This compound's primary action is the inhibition of ACDase, leading to ceramide accumulation. Elevated ceramide levels are known to modulate downstream signaling pathways that control the cell cycle. The proposed signaling cascade leading to G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the downregulation of G1 cyclins, such as Cyclin D1.
References
The Role of LCL521 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase), has emerged as a promising agent in cancer therapy due to its ability to induce apoptosis. By preventing the breakdown of ceramide, a pro-apoptotic sphingolipid, this compound shifts the cellular balance towards cell death. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of this compound-Induced Apoptosis
This compound is a prodrug of the acid ceramidase inhibitor B13, designed for enhanced delivery to the lysosome.[1] Its primary mode of action is the inhibition of acid ceramidase, the enzyme responsible for hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid.[1] Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[1] By inhibiting ACDase, this compound leads to an accumulation of intracellular ceramide and a depletion of S1P.[1][2] This alteration of the ceramide/S1P rheostat is a critical event that triggers the apoptotic cascade.
Ceramide accumulation can induce apoptosis through various mechanisms, including the activation of stress-related signaling pathways and direct effects on mitochondrial membrane permeability.[3] Furthermore, at higher concentrations, this compound has been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), another enzyme in the sphingolipid metabolic pathway, leading to the accumulation of dihydroceramide.[2][3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle progression, and sphingolipid metabolism in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| Human and Murine CRC Cell Lines | Cytotoxicity Assay | 20-40 | 24 hours | [4] |
| MCF-7 | MTT Assay | Not explicitly stated, but dose-dependent inhibition observed up to 100µM | 48 hours | [5] |
Table 2: Effect of this compound on Sphingolipid Levels in MCF-7 Cells
| Treatment | Duration | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) | Reference |
| 1 µM this compound | 15 min | ~120% | ~70% | Not specified | [3] |
| 10 µM this compound | 1 hour | ~150% | ~40% | ~60% | [3] |
| 10 µM this compound | 8 hours | >200% | ~20% | ~40% | [3] |
| 10 µM this compound | 24 hours | >250% | ~30% | ~50% | [3] |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Vehicle | 24 hours | Baseline | Baseline | Baseline | [5] |
| 1-10 µM this compound | 24 hours | Increased | Decreased | Not specified | [5] |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers a cascade of signaling events that culminate in apoptosis. The primary pathway involves the inhibition of acid ceramidase and the subsequent modulation of sphingolipid levels.
References
- 1. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
LCL521: A Technical Guide to its Structural, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a potent and lysosomally-targeted dual inhibitor of acid ceramidase (ACDase) and acid sphingomyelinase (ASMase), key enzymes in sphingolipid metabolism.[1][2] As a prodrug of the acid ceramidase inhibitor B13, this compound is engineered for enhanced cellular uptake and lysosomal delivery, leading to more profound and sustained effects on sphingolipid levels.[3] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Structural and Chemical Properties
This compound is a synthetic molecule designed to modulate sphingolipid metabolism. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N,N-dimethyl-glycine, 1,1'-[(1R,2R)-1-(4-nitrophenyl)-2-[(1-oxotetradecyl)amino]-1,3-propanediyl] ester | [4] |
| CAS Number | 1226851-11-1 (free base) | [2][4][5][6] |
| Chemical Formula | C31H52N4O7 | [4][5][6] |
| Molecular Weight | 592.77 g/mol | [6] |
| Canonical SMILES | O=C(CN(C)C)O--INVALID-LINK--=O)COC(CN(C)C)=O">C@@HC1=CC=C(--INVALID-LINK--=O)C=C1 | [4][6] |
| InChI Key | ANWWJORIPQKJFW-DLFZDVPBSA-N | [4] |
| Form | A solution in ethanol | [4] |
| Solubility | DMSO: 80 mg/mL (120.18 mM) (Sonication recommended); H2O: 20 mg/mL (30.04 mM) (Sonication recommended); Ethanol: ≥10 mg/mL | [1][4] |
| Storage | Lyophilized: -20°C for 3 years; In solvent: -80°C for 1 year | [1][6] |
Mechanism of Action and Signaling Pathways
This compound primarily functions as an inhibitor of acid ceramidase (ACDase), the lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[7] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[3][7] This shift in the ceramide/S1P balance is critical, as ceramide is generally pro-apoptotic and anti-proliferative, while S1P promotes cell survival and proliferation.[7]
At higher concentrations (e.g., 10 µM), this compound also exhibits inhibitory effects on dihydroceramide (B1258172) desaturase (DES-1), the enzyme that converts dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway.[7][8][9] This dual inhibition further modulates the sphingolipid profile within the cell.
Recent studies have also indicated that this compound can activate lysosomal cathepsins B and D, leading to disruption of autophagy and induction of endoplasmic reticulum (ER) stress, ultimately contributing to cell death in certain cancer cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 human breast adenocarcinoma cells are commonly used.[4][7]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[7]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[1] For experiments, the stock solution is diluted in culture medium to the desired final concentration. Vehicle controls (medium with the same concentration of solvent) should be run in parallel. Treatment durations can vary from minutes to days depending on the experimental endpoint.[3]
Western Blot Analysis for ACDase Expression
-
Objective: To determine the effect of this compound on the protein expression levels of ACDase.
-
Procedure:
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ACDase. A primary antibody for a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
-
Sphingolipid Analysis by LC-MS/MS
-
Objective: To quantify the levels of various sphingolipids (e.g., ceramide, sphingosine, S1P) in cells following this compound treatment.
-
Procedure:
-
Lipid Extraction: After treatment, cells are harvested, and lipids are extracted using a modified Bligh-Dyer method with a solvent system such as chloroform:methanol. Internal standards for each class of sphingolipid are added at the beginning of the extraction to control for extraction efficiency and instrument variability.
-
Sample Preparation: The lipid extracts are dried under nitrogen and reconstituted in a suitable solvent for injection.
-
LC-MS/MS Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reverse-phase column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids.
-
Data Analysis: The peak areas of the endogenous sphingolipids are normalized to the peak areas of their respective internal standards and to the total phosphate (B84403) content of the lipid extract to account for variations in cell number and extraction efficiency.[3][7]
-
References
- 1. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. adooq.com [adooq.com]
- 7. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
LCL521: A Technical Guide to a Lysosomotropic Acid Ceramidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a novel, lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13. By specifically targeting the lysosome, this compound enhances the intracellular concentration and activity of its parent compound, leading to potent and selective inhibition of ACDase. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its effects on sphingolipid metabolism, in vitro and in vivo anticancer activity, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, sphingolipid biology, and drug development.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including proliferation, apoptosis, and inflammation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for cell fate decisions. Acid ceramidase (ACDase) is a key lysosomal enzyme that hydrolyzes ceramide to sphingosine (B13886), thereby reducing ceramide levels and promoting cell survival. Upregulation of ACDase has been observed in various cancers and is associated with tumor progression and resistance to therapy. Therefore, inhibition of ACDase represents a promising therapeutic strategy for cancer treatment.
B13 is a potent and specific inhibitor of ACDase in vitro; however, its efficacy in cellular models is limited due to poor lysosomal accumulation. To address this limitation, this compound was developed as a lysosomotropic prodrug of B13. This compound is designed to be more water-soluble and to accumulate within the acidic environment of the lysosome, where it is converted to the active inhibitor B13.
Discovery and Development
This compound, also known as di-DMG-B13, was rationally designed to improve the cellular efficacy of the ACDase inhibitor B13.[1] The core challenge with B13 was its limited ability to reach its target, ACDase, which is predominantly located in the lysosomes. To overcome this, a prodrug strategy was employed, involving the conjugation of N,N-dimethyl glycine (B1666218) (DMG) moieties to the B13 backbone.[1] This modification renders the molecule more water-soluble and, more importantly, facilitates its sequestration within the acidic environment of the lysosome.[2] Once inside the lysosome, the DMG groups are cleaved, releasing the active B13 inhibitor.[1]
Synthesis
The synthesis of this compound involves the esterification of the hydroxyl groups of B13 with N,N-dimethyl glycine.[3] A detailed protocol for the synthesis and characterization of this compound has been described previously.[3][4]
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of acid ceramidase. At higher concentrations, it has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[3][5]
The primary mechanism of action of this compound is the elevation of intracellular ceramide levels and the concurrent depletion of sphingosine and its downstream metabolite, S1P. This shift in the ceramide/S1P ratio is a critical driver of the pro-apoptotic and anti-proliferative effects of this compound.
Signaling Pathways
The inhibition of ACDase by this compound initiates a cascade of downstream signaling events. The accumulation of ceramide can activate several stress-response pathways, leading to cell cycle arrest and apoptosis. Furthermore, the reduction in S1P levels can attenuate pro-survival signaling.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.
Studies in MCF7 breast cancer cells have shown that this compound treatment leads to a dose- and time-dependent increase in ceramide levels and a decrease in sphingosine and S1P levels.[2][4][6]
| Concentration | Time | % Change in Ceramide | % Change in Sphingosine | % Change in S1P | Cell Line |
| 1 µM | 1 h | No significant change | ~50% decrease | ~40% decrease | MCF7 |
| 10 µM | 1 h | ~50% increase | >90% decrease | ~80% decrease | MCF7 |
| 10 µM | 8 h | Significant increase | Sustained decrease | Sustained decrease | MCF7 |
| 10 µM | 24 h | Levels returning to baseline | Levels returning to baseline | Levels returning to baseline | MCF7 |
Table 1: Effect of this compound on Sphingolipid Levels in MCF7 Cells (Data compiled from[2][4][6])
This compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
| MCF7 (Breast Cancer) | ~10-15 |
| HCT116 (Colorectal Cancer) | 20-40 |
| CT26 (Colorectal Cancer) | 20-40 |
| SW480 (Colorectal Cancer) | 20-40 |
| SW620 (Colorectal Cancer) | 20-40 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Data compiled from[7])
In Vivo Studies
Preclinical in vivo studies have provided evidence for the anti-tumor efficacy of this compound. In a mouse squamous cell carcinoma SCCVII model, administration of this compound at a dose of 75 mg/kg resulted in marked retardation of tumor growth, particularly when combined with photodynamic therapy.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for ACDase Expression
This protocol is a general guide for Western blotting.[13][14][15][16]
-
Cell Lysis: Lyse cells treated with this compound or control vehicle in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACDase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Analysis of Sphingolipids by LC-MS/MS
This is a generalized protocol based on established methods.[1][5][17][18][19]
-
Lipid Extraction: Extract lipids from cell pellets using a suitable organic solvent system (e.g., butanol/methanol or chloroform/methanol).
-
LC Separation: Separate the lipid classes using liquid chromatography, often with a HILIC or reverse-phase column.
-
MS/MS Analysis: Quantify the individual sphingolipid species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Normalize the abundance of each sphingolipid to an internal standard and the total phosphate (B84403) content of the sample.
Clinical Development
To date, there is no publicly available information on any clinical trials of this compound. The development of this compound appears to be at the preclinical stage.
Conclusion
This compound is a promising preclinical candidate that effectively targets the lysosomal enzyme acid ceramidase. Its rational design as a lysosomotropic prodrug of B13 has successfully overcome the delivery challenges of its parent compound, leading to potent in vitro and in vivo anti-cancer activity. The mechanism of action, centered on the modulation of the ceramide-sphingosine-S1P rheostat, provides a strong rationale for its further development as a therapeutic agent for cancer. While the lack of clinical trial data currently limits its translational assessment, the robust preclinical data warrant further investigation into the clinical potential of this compound.
References
- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers[S] | Semantic Scholar [semanticscholar.org]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. 7tmantibodies.com [7tmantibodies.com]
- 14. immunoreagents.com [immunoreagents.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LCL521 in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of LCL521, a dual inhibitor of acid ceramidase (ACDase) and lysosomal acid sphingomyelinase (ASMase), in cell culture experiments. This compound is a valuable tool for studying sphingolipid metabolism and its role in cellular processes, particularly in cancer biology.
Introduction
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), a key enzyme in sphingolipid metabolism that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid.[1][2] By inhibiting ACDase, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is a pro-survival signaling molecule.[1][3] At higher concentrations, this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1).[1][4] These actions make this compound a potent modulator of the ceramide-sphingosine-S1P rheostat and a subject of interest in cancer therapy research.
Systematic studies in MCF7 breast cancer cells have demonstrated that this compound exhibits dose- and time-dependent effects on sphingolipid levels and ACDase protein expression.[1][4] Low concentrations (e.g., 1 µM) can effectively, though transiently, inhibit ACDase, while higher concentrations (e.g., 10 µM) lead to a more profound and sustained alteration of sphingolipid metabolism.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from experiments using this compound on MCF7 cells.
Table 1: IC50 Values of this compound and its Precursor B13 in MCF7 Cells [3]
| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| B13 | 40.64 ± 1.031 | 28.97 ± 1.036 | 24.66 ± 1.019 |
| This compound | 11.91 ± 1.094 | 7.18 ± 1.042 | 7.46 ± 1.033 |
Table 2: Dose-Dependent Effect of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment) [1][4]
| This compound Concentration (µM) | % Change in Dihydrosphingosine (dhSph) | % Change in Dihydroceramide (dhCer) |
| 1 | Decrease | Slight Increase |
| 1.5 | Decrease | Slight Increase |
| 2.5 | Decrease | Increase |
| 5 | Significant Decrease | Significant Increase |
| 10 | Profound Decrease | Significant Increase |
Experimental Protocols
Cell Culture
MCF7 human breast adenocarcinoma cells are a commonly used cell line for studying the effects of this compound.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seeded at a lower density.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.[3][5]
Materials:
-
MCF7 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.[3][6]
Materials:
-
MCF7 cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed MCF7 cells in a 6-well plate at a density of 1-2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ACDase, leading to ceramide accumulation and reduced S1P.
Experimental Workflow for this compound Cell-Based Assays
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LCL521 Treatment of MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LCL521 on the human breast adenocarcinoma cell line, MCF7. Detailed protocols for key experiments are included to facilitate the use of this compound as a potential therapeutic agent in breast cancer research.
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme crucial for regulating the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[1][2] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a reduction in sphingosine (B13886) and S1P, thereby promoting cell cycle arrest and apoptosis in cancer cells.[3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on MCF7 cells.
Table 1: IC50 Values of this compound in MCF7 Cells [3]
| Treatment Duration | IC50 (µM) |
| 24h | 11.91 ± 1.094 |
| 48h | 7.18 ± 1.042 |
| 72h | 7.46 ± 1.033 |
Table 2: Dose-Dependent Effects of this compound on MCF7 Cell Cycle Distribution (24h treatment) [3][5]
| This compound Concentration (µM) | Effect |
| 1 - 2.5 | G1 cell cycle arrest |
| > 5 | Induction of apoptosis (increase in subG0/G1 population) |
Table 3: Dose-Dependent Effects of this compound on Sphingolipid Levels in MCF7 Cells (1h treatment) [3][5]
| This compound Concentration (µM) | Effect on Sphingosine (Sph) | Effect on Sphingosine-1-Phosphate (S1P) | Effect on Ceramide (Cer) |
| 0.1 - 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of acid ceramidase (ACDase) within the lysosome. This disrupts the normal sphingolipid metabolic pathway, leading to an accumulation of the pro-apoptotic molecule ceramide and a depletion of the pro-survival molecules sphingosine and sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P ratio is a key driver of the anti-cancer effects of this compound. At higher concentrations, this compound may also inhibit dihydroceramide (B1258172) desaturase (DES-1), further impacting sphingolipid metabolism.[1][2] While not directly demonstrated for this compound, changes in sphingolipid balance can influence the activity of downstream effectors like Protein Phosphatase 2A (PP2A), a tumor suppressor often dysregulated in breast cancer.[6][7]
Caption: this compound inhibits ACDase, increasing ceramide and promoting apoptosis.
Experimental Protocols
Cell Culture
MCF7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Experimental Workflow: Cell Viability Assay (MTT)
The following workflow outlines the steps for assessing the effect of this compound on MCF7 cell viability using an MTT assay.[3][5]
References
- 1. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Item - The functional role of PPP2R2A in luminal breast cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 7. PP2A as a potential therapeutic target for breast cancer: Current insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Evaluation of LCL521 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: LCL521 is a potent and specific lysosomotropic inhibitor of acid ceramidase (ACDase, also known as ASAH1).[1][2] Acid ceramidase is a key enzyme in sphingolipid metabolism, responsible for hydrolyzing pro-apoptotic ceramide into sphingosine (B13886), which can then be converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a reduction of sphingosine and S1P, thereby promoting cell death and inhibiting proliferation.[1] Overexpression of ACDase has been linked to resistance to chemotherapy and radiation, making it a promising therapeutic target in oncology.[1] These notes provide an overview of in vivo studies using this compound in various mouse cancer models and offer detailed protocols for researchers.
Mechanism of Action of this compound
This compound is a prodrug of the potent ACDase inhibitor B13, modified for efficient delivery to the lysosome, the primary location of ACDase activity.[1][2] Its mechanism involves the inhibition of ceramide hydrolysis, which shifts the balance of key sphingolipid metabolites within the cell. This alteration disrupts signaling pathways that regulate cell survival, proliferation, and death.[1] At higher concentrations, this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), further impacting the sphingolipid network.[2][3]
Caption: this compound inhibits Acid Ceramidase, increasing pro-apoptotic ceramide levels.
Application 1: Colorectal Cancer (CRC) Syngeneic Model
In vivo studies have demonstrated the efficacy of this compound as both a monotherapy and a combination agent with checkpoint inhibitors (anti-PD-1) in a syngeneic mouse model of colorectal cancer.[4] The combination therapy, in particular, showed a significant reduction in tumor growth by enhancing the antitumor immune response, activating M1 macrophages and T cells, and increasing the infiltration of cytotoxic T cells.[4]
Quantitative Data Summary
| Treatment Group | Mouse Model | Cell Line | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Reference |
| Vehicle Control | BALB/c | CT26 | ~1500 | ~1.2 | [4] |
| This compound | BALB/c | CT26 | ~1000 | ~0.8 | [4] |
| Anti-PD-1 | BALB/c | CT26 | ~800 | ~0.6 | [4] |
| This compound + Anti-PD-1 | BALB/c | CT26 | ~250 | ~0.2 | [4] |
Note: Values are approximated from graphical data presented in the source literature.
Experimental Protocol: this compound in a Syngeneic CRC Model
This protocol is based on methodologies described for evaluating this compound in immunocompetent BALB/c mice.[4]
1. Materials and Reagents:
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animals: 6-8 week old male BALB/c mice.
-
Reagents: this compound, anti-mouse PD-1 antibody, appropriate vehicle controls.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Equipment: Calipers, syringes, cell counter, sterile surgical tools.
2. Experimental Workflow:
Caption: General workflow for an in vivo efficacy study using this compound.
3. Procedure:
-
Cell Culture: Culture CT26 cells in RPMI complete medium. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5x10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a volume of approximately 100 mm³, randomly assign mice to treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Drug Administration:
-
This compound: Administer as per the optimized dosage and schedule determined in pilot studies.
-
Anti-PD-1 Antibody: Typically administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, twice weekly).
-
-
-
Excise tumors and record their final weight and volume.
-
Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (PCNA, c-Myc) or flow cytometry to analyze immune cell infiltration (CD8+ T cells, M1 macrophages).[4]
-
Application 2: Head and Neck Cancer Model with Photodynamic Therapy (PDT)
This compound has been investigated as an adjuvant to photodynamic therapy (PDT) in a mouse squamous cell carcinoma (SCCVII) model.[5] The combination therapy resulted in marked retardation of tumor growth. This effect is attributed to this compound's ability to restrict the activity of immunoregulatory cells like Tregs and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response generated by the PDT vaccine.[5]
Quantitative Data Summary
| Treatment Group | Mouse Model | Cell Line | Outcome | Reference |
| PDT Vaccine | Immunocompetent | SCCVII | Standard tumor growth retardation | [5] |
| PDT Vaccine + this compound | Immunocompetent | SCCVII | Marked retardation of tumor growth | [5] |
| PDT + this compound | Immunodeficient | SCCVII | No significant therapeutic benefit | [5] |
Experimental Protocol: this compound with PDT
This protocol is based on the study combining this compound with a PDT-generated vaccine.[5]
1. Materials and Reagents:
-
Cell Line: SCCVII murine squamous cell carcinoma.
-
Animals: Immunocompetent C3H/HeN mice and immunodeficient strains (for comparison).
-
Reagents: this compound (e.g., 75 mg/kg), photosensitizer (e.g., Photofrin), appropriate vehicles.
-
Equipment: Laser/light source for PDT, standard cell culture and animal handling equipment.
2. Procedure:
-
Tumor Implantation: Establish SCCVII tumors in immunocompetent mice as described in the previous protocol.
-
PDT Vaccine Preparation:
-
Treat cultured SCCVII cells in vitro with a photosensitizer followed by light activation to induce cell death.
-
Prepare a vaccine from these PDT-treated cells.
-
-
Vaccination and Treatment:
-
For the vaccine protocol, administer the PDT-treated SCCVII cells to tumor-bearing mice.
-
Administer this compound (e.g., 75 mg/kg) as an adjuvant according to the study design.[5]
-
-
Direct Combination Therapy:
-
For direct treatment, administer the photosensitizer to tumor-bearing mice.
-
Administer this compound before or after the photosensitizer, as determined by the experimental design.
-
Apply light from a laser source directly to the tumor area to activate the photosensitizer.
-
Conclusion
This compound is a versatile therapeutic agent for in vivo cancer studies. Its targeted inhibition of acid ceramidase provides a distinct mechanism to induce tumor cell death and modulate the tumor microenvironment. The provided data and protocols demonstrate its utility as a monotherapy and as a potent adjuvant for immunotherapy and photodynamic therapy in various mouse models. Careful consideration of the mouse strain (immunocompetent vs. immunodeficient) is critical for studying the immunomodulatory effects of this compound.[4][5]
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Treatment Duration for LCL521 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal treatment duration for experiments utilizing LCL521, a potent lysosomotropic dual inhibitor of acid ceramidase (ACDase) and acid sphingomyelinase (ASMase).[1] Understanding the time- and dose-dependent effects of this compound is critical for designing experiments that accurately probe its impact on sphingolipid metabolism and downstream cellular processes.
Mechanism of Action
This compound is a prodrug of B13, designed for enhanced delivery to the lysosome.[2] Within the lysosome, it is converted to its active form, where it inhibits ACDase, the enzyme responsible for hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid.[2] This inhibition leads to an accumulation of ceramide and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2][3] This modulation of the ceramide-sphingosine-S1P rheostat can induce various cellular responses, including cell cycle arrest and apoptosis.[2][3] Notably, at higher concentrations (≥5 µM), this compound can also inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway.[3][4]
Data Presentation: Dose and Time-Dependent Effects of this compound
The following tables summarize the quantitative effects of this compound on sphingolipid levels and cell cycle distribution in MCF7 breast cancer cells, as reported in published studies.
Table 1: Effect of this compound Concentration on Sphingolipid Levels in MCF7 Cells (1-hour treatment)
| This compound Conc. (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |
| 0.1 | ~100% | ~75% | ~80% |
| 0.25 | ~110% | ~60% | ~70% |
| 0.5 | ~120% | ~50% | ~60% |
| 1.0 | ~130% | ~40% | ~50% |
| 2.5 | ~150% | ~30% | ~40% |
| 5.0 | ~160% | ~25% | ~35% |
| 10.0 | ~170% | ~20% | ~30% |
Data adapted from studies on MCF7 cells.[2] Actual values may vary based on cell line and experimental conditions.
Table 2: Time-Course of 1 µM this compound Treatment on Sphingosine Levels in MCF7 Cells
| Treatment Duration | Sphingosine (% of Control) |
| 15 min | ~34% |
| 30 min | ~30% |
| 1 hour | ~35% |
| 2 hours | ~40% |
| 5 hours | ~50% |
Data adapted from a time-course study in MCF7 cells.[2] The effect of 1 µM this compound on sphingosine is rapid and sustained for several hours, though it begins to diminish after 5 hours, suggesting the transient nature of low-dose inhibition.[3][4]
Table 3: Time-Course of 10 µM this compound Treatment on Sphingolipid Levels in MCF7 Cells
| Treatment Duration | Ceramide (% of Control) | Sphingosine (% of Control) |
| 15 min | ~100% | ~20% |
| 30 min | ~110% | ~15% |
| 1 hour | ~120% | ~10% |
| 2 hours | ~150% | ~10% |
| 5 hours | ~180% | ~15% |
| 8 hours | ~200% | ~20% |
| 15 hours | ~180% | ~30% |
| 24 hours | ~150% | ~40% |
Data adapted from a time-course study in MCF7 cells.[3] A higher dose of this compound leads to a more profound and sustained decrease in sphingosine and a significant, delayed increase in ceramide.
Table 4: Effect of this compound on Cell Cycle Distribution in MCF7 Cells (24-hour treatment)
| This compound Conc. (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4% | 31.2% | 13.4% |
| 1.0 | 63.2% | 25.1% | 11.7% |
| 2.5 | 68.5% | 20.3% | 11.2% |
| 5.0 | 72.1% | 15.8% | 12.1% |
| 7.5 | 75.3% | 12.4% | 12.3% |
| 10.0 | 78.6% | 9.8% | 11.6% |
Data adapted from a study on MCF7 cells.[2] this compound induces a dose-dependent G1 cell cycle arrest.
Mandatory Visualization
Caption: this compound signaling pathway.
Experimental Protocols
The optimal treatment duration for this compound depends on the specific biological question being addressed. Short-term treatments are suitable for studying immediate effects on sphingolipid metabolism, while longer-term treatments are necessary to observe effects on cell proliferation, cell cycle, and apoptosis.
Protocol 1: Short-Term Treatment for Sphingolipid Analysis by LC-MS/MS
This protocol is designed to assess the rapid effects of this compound on ceramide, sphingosine, and S1P levels.
Materials:
-
Cell culture medium and supplements
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and other solvents for lipid extraction
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM for transient effects, 10 µM for profound effects) or vehicle control.
-
Incubation: Incubate cells for a short duration, typically ranging from 15 minutes to 5 hours.[2]
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape cells in a small volume of PBS and transfer to a microfuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.
-
-
Lipid Extraction and Analysis: Perform lipid extraction using a standard protocol (e.g., Bligh-Dyer). Analyze the lipid extracts by a validated LC-MS/MS method to quantify ceramide, sphingosine, and S1P levels.
Protocol 2: Long-Term Treatment for Cell Viability (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity over a longer period.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.78 to 100 µM) or vehicle control.[2]
-
Incubation: Incubate the plates for 24 to 72 hours. A 48-hour incubation is a common time point for assessing cytotoxicity.[2]
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Long-Term Treatment for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) or vehicle control.[2]
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at 4°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate for 30-45 minutes in the dark at room temperature.[2]
-
Analyze the cell cycle distribution by flow cytometry.
-
Caption: General experimental workflow for this compound studies.
References
- 1. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sphingolipid Modulation by LCL521 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, and apoptosis.[1] The delicate balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P) is critical in determining cell fate, particularly in the context of cancer.[1][2] Acid ceramidase (ACDase) is a key lysosomal enzyme that hydrolyzes ceramide to sphingosine (B13886), thereby reducing the cellular levels of pro-apoptotic ceramide.[1][3] Consequently, inhibition of ACDase has emerged as a promising therapeutic strategy to increase ceramide levels and induce cancer cell death.[2][4]
LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase.[1][3][5] This application note provides a detailed protocol for the analysis of sphingolipid profiles in response to this compound treatment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present quantitative data on the dose-dependent effects of this compound on key sphingolipid species and illustrate the underlying biochemical pathways and experimental workflows.
Signaling Pathway
This compound primarily targets acid ceramidase (ACDase), a key enzyme in sphingolipid metabolism. By inhibiting ACDase, this compound blocks the breakdown of ceramide into sphingosine. This leads to an accumulation of various ceramide species and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P). At higher concentrations, this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[1][5]
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Assessing LCL521 Efficacy in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures.[1][2][3] This advanced model is crucial for evaluating the efficacy of novel anti-cancer agents. LCL521 is an inhibitor of acid ceramidase (ACDase), an enzyme that plays a significant role in regulating the balance of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate.[4][5] By inhibiting ACDase, this compound leads to an accumulation of ceramide, which can induce cell cycle arrest and apoptosis in cancer cells.[4][6] This application note provides detailed protocols for assessing the efficacy of this compound in 3D spheroid cultures, covering spheroid generation, treatment, and various methods for analysis including viability and apoptosis assays.
Mechanism of Action of this compound
This compound is a lysosomotropic prodrug designed for enhanced delivery to the lysosome, where acid ceramidase is predominantly active.[4][5] Within the lysosome, ACDase hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine can then be converted to sphingosine-1-phosphate (S1P), a signaling molecule known to promote cell survival and proliferation. By inhibiting ACDase, this compound causes an accumulation of ceramide, a pro-apoptotic lipid, thereby shifting the cellular balance towards cell death.[4][6]
Experimental Protocols
The following protocols detail the generation of 3D spheroids, treatment with this compound, and subsequent analysis of cell viability and apoptosis.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the use of the liquid overlay technique in ultra-low attachment (ULA) plates to form 3D spheroids.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a standard T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 500-2000 cells/well).[2]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.[4] Include a vehicle control (DMSO) at the highest concentration used.
-
After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).
Protocol 3: Assessing Spheroid Viability (ATP Assay)
This protocol utilizes a luminescent ATP-based assay to quantify cell viability.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Treated spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plate suitable for luminescence reading
-
Luminometer
Procedure:
-
Equilibrate the ULA plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key markers of apoptosis.[7][8]
Materials:
-
Caspase-Glo® 3/7 3D Assay reagent
-
Treated spheroids in a 96-well ULA plate
-
Luminometer
Procedure:
-
Follow steps 1-3 from Protocol 3, using the Caspase-Glo® 3/7 3D Assay reagent instead.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence. The signal is proportional to the amount of caspase activity.
-
Express results as fold change in caspase activity relative to the vehicle-treated control.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response viability data using non-linear regression analysis.
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 85,432 | 4,123 | 100.0% |
| 0.1 | 83,120 | 3,987 | 97.3% |
| 1 | 75,643 | 3,541 | 88.5% |
| 5 | 55,210 | 2,876 | 64.6% |
| 10 | 43,890 | 2,134 | 51.4% |
| 25 | 21,543 | 1,543 | 25.2% |
| 50 | 9,876 | 876 | 11.6% |
| 100 | 5,432 | 453 | 6.4% |
Table 2: Effect of this compound on Spheroid Size and Caspase-3/7 Activity
| Treatment | Average Spheroid Diameter (µm) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 450 ± 25 | 1.0 |
| This compound (10 µM) | 325 ± 18 | 3.5 |
| This compound (25 µM) | 210 ± 15 | 5.8 |
Data presented are for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-cancer efficacy of the ACDase inhibitor this compound in 3D spheroid models. These methods, from spheroid culture to quantitative assessment of viability and apoptosis, allow for a comprehensive characterization of this compound's therapeutic potential in a more physiologically relevant context. The use of such advanced in vitro models is a critical step in the preclinical drug development pipeline.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
LCL521 Administration in Preclinical Cancer Models: Application Notes and Protocols
Introduction
LCL521 is a potent, lysosomotropic prodrug of the acid ceramidase (ACDA) inhibitor B13.[1] By specifically targeting the lysosome, this compound delivers B13 to the primary site of ACDA activity, leading to enhanced inhibition of this key enzyme in sphingolipid metabolism.[1] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] Ceramide is a pro-apoptotic lipid, while its downstream metabolite, sphingosine-1-phosphate (S1P), is pro-survival.[1][2] By inhibiting ACDA, this compound leads to an accumulation of ceramide and a reduction in sphingosine and S1P, thereby promoting cancer cell death and sensitizing tumors to other therapies.[1] Preclinical studies have demonstrated the anti-cancer efficacy of this compound as a monotherapy and in combination with radiation, chemotherapy, and immunotherapy in various cancer models.[1][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of the ceramide-sphingosine-S1P rheostat. Its primary mechanism involves the inhibition of acid ceramidase, leading to an increase in intracellular ceramide levels. This accumulation of ceramide can induce cell cycle arrest, apoptosis, and autophagy interruption.[1] Furthermore, this compound has been shown to impact the tumor microenvironment by enhancing the infiltration of cytotoxic T cells and M1 macrophages, suggesting an immunomodulatory role.[3] At higher concentrations, this compound may also inhibit dihydroceramide (B1258172) desaturase (DES-1), further altering the sphingolipid profile of cancer cells.[2][5][6]
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| MCF7 | Breast Adenocarcinoma | MTT Assay | 0.78-100 | Dose-dependent inhibition of cell growth | [1] |
| MCF7 | Breast Adenocarcinoma | Cell Cycle Analysis | 1-10 | G1 cell cycle arrest | [1] |
| MCF7 | Breast Adenocarcinoma | Apoptosis Assay | >5 | Induction of apoptosis (SubG0/1 increase) | [1] |
| SCCVII | Squamous Cell Carcinoma | Colony Forming Assay | 10 | Enhanced cell killing when combined with PDT | [4] |
| CT26 | Colorectal Carcinoma | Cytotoxicity Assay | Not Specified | Induces cytotoxicity | [3] |
| HCT116 | Colorectal Carcinoma | Cytotoxicity Assay | Not Specified | Induces cytotoxicity | [3] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Dosage | Effect | Reference |
| SCCVII | Immunocompetent Mice | This compound + PDT Vaccine | 75 mg/kg | Retardation of tumor growth | [4] |
| CT26 | BALB/c Mice | This compound | Not Specified | Inhibition of tumor growth | [3] |
| HCT116 | NOD-SCID Mice | This compound | Not Specified | Inhibition of tumor growth | [3] |
| CT26 | BALB/c Mice | This compound + anti-PD-1 Ab | Not Specified | Sensitizes tumors to PD-1 antibody therapy | [3] |
Experimental Protocols
In Vitro this compound Treatment Protocol
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (specific to the cell line)
-
Cancer cell line of interest (e.g., MCF7, SCCVII)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
3. Cell Seeding:
-
Culture the chosen cancer cell line in complete medium until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis) at a predetermined density.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
4. This compound Treatment:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
5. Downstream Analysis:
-
Cell Viability (MTT Assay): Following treatment, add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
Cell Cycle Analysis: After treatment, harvest the cells, fix them in ethanol, and stain with propidium (B1200493) iodide. Analyze the DNA content by flow cytometry.
-
Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blotting: Lyse the cells to extract proteins and analyze the expression of relevant proteins (e.g., ACDA, cleaved PARP) by Western blotting.
-
Sphingolipid Analysis: Extract lipids from the cell pellets and quantify ceramide, sphingosine, and S1P levels using LC-MS/MS.
Caption: General workflow for in vitro this compound experiments.
In Vivo this compound Administration Protocol (General Guidance)
1. Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., sterile PBS, saline, or a specific formulation as determined by solubility and stability studies)
-
Appropriate animal model (e.g., BALB/c mice, NOD-SCID mice) with established tumors
-
Standard animal handling and injection equipment
2. Preparation of this compound Formulation for Injection:
-
The formulation of this compound for in vivo use will depend on the desired route of administration and the compound's solubility. It is crucial to perform formulation development studies to ensure stability and bioavailability.
-
A common starting point is to dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute it in a sterile vehicle such as saline or PBS to the final desired concentration. The final concentration of the solvent should be non-toxic to the animals.
-
Prepare the formulation fresh before each administration or determine its stability for short-term storage.
3. Animal Dosing:
-
Tumor-bearing animals should be randomized into treatment and control groups.
-
The dosage of this compound will need to be optimized for the specific tumor model and therapeutic window. A previously reported dose is 75 mg/kg.[4]
-
The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the formulation and experimental design.
-
The frequency of administration can range from daily to several times a week.
-
Administer the prepared this compound formulation to the treatment group and the vehicle alone to the control group.
4. Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for tumor growth (e.g., caliper measurements), body weight, and any signs of toxicity.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis.
-
Tumor Analysis:
-
Measure tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining).
-
Conduct immunohistochemistry for proliferation markers (e.g., Ki67, PCNA) and apoptosis markers (e.g., cleaved caspase-3).
-
Analyze immune cell infiltration by flow cytometry or immunohistochemistry (e.g., CD8+ T cells, M1/M2 macrophages).
-
Perform sphingolipid analysis on tumor lysates.
-
Caption: General workflow for in vivo this compound experiments.
Conclusion
This compound is a promising anti-cancer agent that targets a key vulnerability in cancer cell metabolism. The provided protocols offer a foundational framework for researchers to investigate the preclinical efficacy of this compound. It is important to note that specific parameters such as cell seeding densities, treatment concentrations, and in vivo dosing regimens may require optimization for different cancer models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results in the evaluation of this compound as a potential cancer therapeutic.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining LCL521 with Ionizing Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCL521 is a potent and selective lysosomotropic inhibitor of acid ceramidase (ACDase), a critical enzyme in sphingolipid metabolism. ACDase hydrolyzes the pro-apoptotic lipid, ceramide, into sphingosine (B13886), which is subsequently converted to the pro-survival lipid, sphingosine-1-phosphate (S1P). An elevated ACDase level in cancer cells contributes to therapeutic resistance by maintaining a low ceramide/S1P ratio. By inhibiting ACDase, this compound elevates intracellular ceramide levels, thereby promoting apoptosis and inhibiting cell proliferation.[1][2][3][4] Overexpression of ACDase has been linked to resistance against chemotherapy and ionizing radiation, making it a compelling target for combination therapies.[1][2]
Ionizing radiation (IR) is a cornerstone of cancer treatment that induces cell death primarily through DNA damage.[5][6][7] Interestingly, IR can also stimulate the production of ceramide, an important mediator of apoptosis.[8] The combination of this compound with ionizing radiation presents a synergistic anti-cancer strategy. This compound enhances the pro-apoptotic signaling initiated by radiation-induced ceramide by preventing its degradation, thereby sensitizing tumor cells to the effects of radiation.[1] Preclinical studies have demonstrated that this combination leads to significant additive and synergistic effects on reducing tumor cell proliferation and survival.[1]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the combination of this compound and ionizing radiation therapy.
Data Presentation
In Vitro Efficacy of this compound in Combination with Ionizing Radiation
| Cell Line | This compound Concentration | Radiation Dose | Assay | Key Findings | Reference |
| MCF7 (Breast Adenocarcinoma) | 1 µM (repeated 5x) | 2 Gy | Clonogenic Assay | Synergistic reduction in colony formation. | [1] |
| MCF7 (Breast Adenocarcinoma) | 0.1 - 10 µM | - | Sphingolipid Analysis (LC-MS/MS) | Dose-dependent decrease in sphingosine (>66% at 1µM after 1h) and increase in ceramide. | [1][2] |
| MCF7 (Breast Adenocarcinoma) | 1 - 10 µM | - | Cell Cycle Analysis | Low doses (e.g., 1 µM) induce G1 arrest; higher doses (>5 µM) increase subG0/G1 population (apoptosis). | [1] |
| MCF7 (Breast Adenocarcinoma) | 0.78 - 100 µM | - | MTT Assay (48h) | Dose-dependent inhibition of cell growth. | [1] |
| PPC-1 (Prostate Cancer) | 30 mg/kg (in vivo) | 5 Gy (focal) | In Vivo Tumor Growth | Combination treatment significantly delayed tumor growth compared to either treatment alone. | [9] |
| SCCVII (Squamous Cell Carcinoma) | 10 µM | - | Colony Forming Assay (with PDT) | Enhanced cell killing when combined with photodynamic therapy (a different modality but demonstrates sensitization). | [10] |
In Vivo Efficacy of this compound in Combination with Ionizing Radiation
| Animal Model | Tumor Type | This compound Dosage | Radiation Regimen | Key Findings | Reference |
| Mouse Xenograft | Prostate Cancer (PPC-1) | 30 mg/kg (i.p.) | 5 Gy (focal), twice weekly for 3 weeks | Combination therapy led to significantly slower tumor growth compared to vehicle, LCL385 alone, or radiation alone. | [9] |
| Mouse Xenograft | Prostate Cancer | 75 mg/kg (i.p.) | Charged-particle irradiation (9-MeV electron beam) | Details on outcome not fully specified in the provided snippets, but the study investigated this combination. | [11] |
Signaling Pathways
The primary mechanism of this compound's synergy with ionizing radiation is the modulation of the sphingolipid signaling pathway.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 6. DNA damage response and repair: insights into strategies for radiation sensitization of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-inflicted DNA damage drives cancer cell resistance to radiation therapy - Akademie věd České republiky [avcr.cz]
- 8. Ionizing radiation acts on cellular membranes to generate ceramide and initiate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid Ceramidase Upregulation in Prostate Cancer Cells Confers Resistance to Radiation: AC Inhibition, a Potential Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: LCL521 and Tamoxifen Co-Treatment in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to tamoxifen (B1202), a standard-of-care selective estrogen receptor modulator (SERM), presents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Emerging evidence suggests that targeting alternative signaling pathways can restore sensitivity to tamoxifen. One such promising strategy involves the co-administration of LCL521, a lysosomally-targeted inhibitor of acid ceramidase (ACDA). Inhibition of ACDA by this compound leads to the accumulation of ceramide, a pro-apoptotic sphingolipid, thereby inducing cell cycle arrest and sensitizing cancer cells to chemotherapy. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and tamoxifen co-treatment in breast cancer, particularly in tamoxifen-resistant models.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound and tamoxifen co-treatment on the viability of tamoxifen-resistant MCF7 (TamR) breast cancer cells. The data indicates that this compound sensitizes TamR-MCF7 cells to tamoxifen, with the combination treatment resulting in a significant reduction in cell viability compared to either agent alone.[1]
Table 1: Cell Viability of Tamoxifen-Resistant MCF7 (TamR) Cells Following this compound and Tamoxifen Co-Treatment
| Treatment Group | This compound Concentration (µM) | Tamoxifen Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 0 | 100 |
| Tamoxifen Alone | 0 | 5 | 89.9 |
| This compound Alone | 1 | 0 | ~95 |
| This compound Alone | 2.5 | 0 | ~88 |
| This compound Alone | 5 | 0 | ~75 |
| Combination | 1 | 5 | ~70 |
| Combination | 2.5 | 5 | ~55 |
| Combination | 5 | 5 | ~40 |
Note: The data in this table is extrapolated from graphical representations in the cited literature and should be considered illustrative.[1] For precise quantitative analysis, it is recommended to reproduce the described experiment.
Signaling Pathways and Experimental Workflow
The co-treatment of this compound and tamoxifen leverages two distinct but complementary mechanisms to induce cell death in breast cancer cells. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for studying this combination therapy.
Caption: Proposed signaling pathway of this compound and tamoxifen co-treatment.
Caption: General experimental workflow for studying this compound and tamoxifen co-treatment.
Experimental Protocols
1. Generation of Tamoxifen-Resistant (TamR) MCF7 Cells
This protocol is based on the methodology described for developing resistance to tamoxifen in breast cancer cell lines.[1]
-
Materials:
-
MCF7 human breast adenocarcinoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tamoxifen (stock solution in ethanol)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture wild-type MCF7 cells in standard growth medium.
-
Initiate tamoxifen treatment with a low concentration (e.g., 0.5 µM).
-
Continuously culture the cells in the presence of tamoxifen, gradually increasing the concentration over a period of several months (e.g., up to 10 µM).
-
Monitor the cells for signs of recovery and stable growth at each concentration increment.
-
Once the cells are stably proliferating in the presence of a high concentration of tamoxifen (e.g., 10 µM), they can be considered tamoxifen-resistant (TamR-MCF7).
-
Maintain the TamR-MCF7 cell line in medium containing the final concentration of tamoxifen to ensure the stability of the resistant phenotype.
-
2. Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability following co-treatment with this compound and tamoxifen.[1]
-
Materials:
-
TamR-MCF7 cells
-
96-well cell culture plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Tamoxifen (stock solution in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed TamR-MCF7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 1, 2.5, and 5 µM) and a fixed concentration of tamoxifen (e.g., 5 µM).
-
Treat the cells with vehicle control, this compound alone, tamoxifen alone, or the combination of this compound and tamoxifen.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis for Apoptosis Markers
This protocol can be used to assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Materials:
-
TamR-MCF7 cells
-
6-well cell culture plates
-
This compound and Tamoxifen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed TamR-MCF7 cells in 6-well plates and treat with this compound, tamoxifen, or the combination for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as actin, to normalize protein expression levels.
-
Conclusion
The co-treatment of this compound and tamoxifen represents a promising therapeutic strategy to overcome tamoxifen resistance in breast cancer. The provided protocols and data serve as a valuable resource for researchers investigating this novel combination therapy. Further studies are warranted to elucidate the detailed molecular mechanisms and to evaluate the in vivo efficacy of this co-treatment regimen.
References
Application Note: Quantifying LCL521-Induced Apoptosis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of apoptosis induced by LCL521, a potent and lysosomotropic inhibitor of acid ceramidase (ACDase).[1][2] Inhibition of ACDase by this compound leads to an accumulation of the pro-apoptotic lipid, ceramide, and a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), thereby promoting programmed cell death.[1][3] The standard and robust method of Annexin V and Propidium Iodide (PI) staining coupled with flow cytometry is detailed here to quantitatively assess the apoptotic effects of this compound on cultured cells.[4]
Introduction
The study of apoptosis is crucial in cancer research and drug development. The sphingolipid rheostat, governed by the balance between ceramide and sphingosine-1-phosphate (S1P), is a key regulator of cell fate.[3] Ceramide accumulation promotes apoptosis, while S1P is associated with cell survival and proliferation.[1][3] Acid ceramidase (ACDase) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine (B13886), the precursor to S1P.[1] Overexpression of ACDase in cancer cells can lead to resistance to chemotherapy and radiation.[1]
This compound is a prodrug designed to deliver the ACDase inhibitor B13 specifically to the lysosome, enhancing its efficacy.[1] By inhibiting ACDase, this compound effectively increases intracellular ceramide levels, shifting the sphingolipid balance towards cell death, making it a promising agent for cancer therapy.[1][5]
This document outlines the mechanism of this compound-induced apoptosis and provides a comprehensive protocol for its quantification using Annexin V/PI staining and flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Mechanism of Action: this compound Signaling Pathway
This compound functions by inhibiting acid ceramidase, which alters the balance of key sphingolipid metabolites. This disruption of the normal Ceramide-Sphingosine-S1P metabolism is a primary driver of its pro-apoptotic effects.[1] The inhibition of ACDase leads to an increase in cellular ceramide, a known modulator of cancer cell growth and apoptosis.[1][3] Concurrently, the levels of sphingosine and the anti-apoptotic S1P decrease.[1] High concentrations of this compound may also inhibit dihydroceramide (B1258172) desaturase (DES-1), further impacting the sphingolipid network.[2][3] This accumulation of pro-apoptotic ceramide can trigger downstream events, including mitochondrial dysfunction and oxidative stress, ultimately leading to programmed cell death.[7]
Caption: this compound inhibits ACDase, causing pro-apoptotic ceramide to accumulate.
Experimental Protocol: Apoptosis Analysis
This protocol provides a step-by-step guide for inducing apoptosis with this compound and analyzing the results via flow cytometry.
Materials and Reagents
-
Cell line of interest (e.g., MCF7 breast cancer cells)[2]
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Workflow
The overall workflow involves cell seeding, treatment, harvesting, staining, and subsequent analysis.
Caption: Workflow for this compound apoptosis analysis by flow cytometry.
Detailed Procedure
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels (e.g., T25 flasks or 6-well plates) and allow them to adhere and grow for 24-48 hours.[6]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A dose-response study (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) is recommended to determine the optimal concentration.[1][2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium in the culture vessels with the this compound-containing medium or vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting:
-
For adherent cells, collect the floating cells from the supernatant (these may be apoptotic).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the floating cells with the detached adherent cells for each sample.[6]
-
-
Cell Washing: Wash the collected cells twice by centrifuging at approximately 500 x g for 5 minutes and resuspending the pellet in cold PBS.[6]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]
-
Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide solution (volumes may vary by kit manufacturer).[6] Gently vortex the tubes.
-
Controls: Prepare tubes for unstained cells, Annexin V only, and PI only for setting up compensation and gates on the flow cytometer.[6]
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis:
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q3: Annexin V- / PI-): Viable, healthy cells.[4]
-
Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[4]
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical injury).[4]
The percentage of cells in each quadrant should be quantified. This compound treatment is expected to cause a dose-dependent increase in the percentage of cells in the early (Q4) and late apoptotic (Q2) quadrants.
Example Data Summary
The following table shows hypothetical data from an experiment where MCF7 cells were treated with varying concentrations of this compound for 48 hours.
| This compound Conc. (µM) | % Viable (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis / Necrosis (Q2) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.1 |
| 1.0 | 85.6 | 8.3 | 5.9 |
| 2.5 | 68.4 | 15.7 | 15.3 |
| 5.0 | 45.1 | 22.5 | 31.8 |
| 10.0 | 20.3 | 25.1 | 54.0 |
Note: The effectiveness and optimal concentration of this compound can be cell-type specific.[2] Low doses (e.g., 1 µM) may have transient effects, while higher doses (e.g., 10 µM) can cause a more profound and lasting increase in ceramide and apoptosis.[2][3]
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Analysis of Acid Ceramidase (ACDase) Expression Following LCL521 Treatment using Western Blot
Introduction
Acid ceramidase (ACDase), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] This enzymatic activity is crucial for regulating the cellular balance of bioactive sphingolipids like ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which are involved in fundamental cellular processes including proliferation, apoptosis, and inflammation.[1] Dysregulation of ACDase activity has been implicated in various diseases, notably cancer, where its overexpression can contribute to therapeutic resistance.[2]
LCL521 is a potent, lysosomotropic inhibitor of ACDase.[2] By accumulating in lysosomes, the primary site of ACDase activity, this compound effectively blocks the degradation of ceramide. This leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of pro-survival sphingosine and S1P, making ACDase an attractive target for cancer therapy.[1] Understanding the impact of this compound on ACDase protein expression is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Western blotting is a fundamental technique to qualitatively and quantitatively assess changes in protein levels, and in this context, it is invaluable for monitoring the expression of ACDase in response to this compound treatment.
This application note provides a detailed protocol for the analysis of ACDase expression in cell lysates following treatment with this compound using Western blotting. It includes a comprehensive experimental workflow, protocols for sample preparation and immunoblotting, and a summary of expected outcomes based on published data.
Data Presentation
The effects of this compound on ACDase expression are both dose- and time-dependent. The following tables summarize the expected changes in the expression of the α-subunit and the precursor form of ACDase (P-ACDase) in MCF7 cells after treatment with this compound, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on α-ACDase Expression
| This compound Concentration (µM) | Treatment Time (hours) | α-ACDase Expression Level (Relative to Control) |
| 0.1 | 1 | No significant change |
| 0.5 | 1 | No significant change |
| 1.0 | 1 | No significant change |
| 2.5 | 1 | Slight decrease |
| 5.0 | 1 | Moderate decrease |
| 7.5 | 1 | Significant decrease |
| 10.0 | 1 | Pronounced decrease |
Table 2: Time-Course Effect of 10 µM this compound on ACDase Expression
| Treatment Time (hours) | α-ACDase Expression Level (Relative to Control) | P-ACDase Expression Level (Relative to Control) |
| 1 | Decreased | Decreased |
| 2 | Further decreased | Further decreased |
| 5 | Maintained decrease | Maintained decrease |
| 8 | Beginning to recover | Beginning to recover |
| 15 | Partially recovered | Partially recovered |
| 24 | Near control levels | Near control levels |
Experimental Protocols
This section details the necessary protocols for performing Western blot analysis of ACDase expression after this compound treatment.
Materials and Reagents
-
Cell Line: MCF7 human breast adenocarcinoma cells
-
ACDase Inhibitor: this compound
-
Primary Antibodies:
-
Rabbit anti-ACDase/ASAH1 polyclonal antibody (recommended dilution 1-2 µg/mL)
-
Mouse anti-β-actin monoclonal antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Buffers and Solutions:
-
RPMI 1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol)
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
ECL Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Microcentrifuge
-
Sonicator (optional)
-
SDS-PAGE electrophoresis system
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
Protocol 1: Cell Culture and this compound Treatment
-
Culture MCF7 cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 100 mm dishes and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the specified time points (e.g., 1, 8, 24 hours).
Protocol 2: Preparation of Cell Lysates
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 500 µL of ice-cold RIPA buffer containing freshly added protease inhibitor cocktail to each dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Protocol 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel in Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ACDase antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-β-actin antibody following a similar incubation and detection procedure.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ACDase, leading to ceramide accumulation and sphingosine depletion, ultimately promoting apoptosis.
Experimental Workflow Diagram
References
Application Notes: Utilizing LCL521 for the Study of Ceramide-Mediated Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are bioactive sphingolipids that play a central role in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] Dysregulation of ceramide metabolism is implicated in various diseases, most notably cancer, where it can act as a tumor-suppressive lipid.[4][5] Acid ceramidase (ACDase), a lysosomal enzyme, is a critical regulator of ceramide levels, catalyzing its hydrolysis into sphingosine (B13886) and a free fatty acid.[6] Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule that often opposes the effects of ceramide, promoting cell proliferation and survival.[4][5] Consequently, the inhibition of ACDase presents a valuable therapeutic strategy to increase intracellular ceramide levels and promote anti-cancer effects.
LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase.[4][7] Developed as a prodrug of the ACDase inhibitor B13, this compound is modified with N,N-dimethyl glycine (B1666218) (DMG) groups to specifically target the lysosome, the primary site of ACDase activity.[6][8] This targeted delivery enhances its efficacy in cellular models compared to its parent compound.[8] These notes provide a comprehensive guide to using this compound as a tool to investigate ceramide-mediated signaling pathways.
Mechanism of Action
This compound functions primarily as a specific and potent inhibitor of acid ceramidase (ACDase).[4][8] By blocking ACDase activity, this compound prevents the breakdown of ceramide, leading to its accumulation within the lysosome and subsequently affecting cellular ceramide levels. This inhibition also leads to a corresponding decrease in the downstream metabolites sphingosine (Sph) and sphingosine-1-phosphate (S1P).[6][8]
Interestingly, the effects of this compound are highly dependent on dose and duration of treatment.[7][9]
-
At low concentrations (e.g., 1 µM): this compound effectively inhibits ACDase, causing a significant and rapid decrease in sphingosine. However, these effects can be transient.[4][9][10]
-
At higher concentrations (e.g., 5-10 µM): this compound exhibits a more complex mechanism. In addition to profound and sustained ACDase inhibition, it also inhibits dihydroceramide (B1258172) desaturase (DES-1), the enzyme that converts dihydroceramide to ceramide in the de novo synthesis pathway.[4][7][9] This dual inhibition leads to the accumulation of both ceramide and various dihydroceramide (dhCer) species.[9] Some studies also suggest it can inhibit acid sphingomyelinase (ASMase).[11][12]
This dose-dependent dual action makes this compound a versatile tool for studying the distinct signaling roles of both ceramide and dihydroceramide.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on sphingolipid levels and cell fate in MCF7 human breast adenocarcinoma cells, as reported in key studies.
Table 1: Dose-Dependent Effect of this compound on Sphingolipid Levels (1-hour treatment)
| This compound Conc. (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |
|---|---|---|---|
| 0.1 | ~100% | ~60% | ~70% |
| 0.5 | ~110% | ~40% | ~50% |
| 1.0 | ~120% | ~35% | ~45% |
| 5.0 | ~140% | ~20% | ~30% |
| 10.0 | ~150% | ~15% | ~25% |
Data summarized from studies by Bai et al. and Doan et al.[8][9][13]
Table 2: Time-Course Effect of 1 µM this compound on Sphingosine Levels
| Time Point | Sphingosine (% of Control) |
|---|---|
| 15 min | ~34% |
| 30 min | ~35% |
| 1 hour | ~40% |
| 2 hours | ~50% |
| 5 hours | ~75% |
| 10 hours | ~100% (recovered) |
Data demonstrates the transient effect of low-dose this compound.[4][8][10]
Table 3: Effect of 10 µM this compound on Ceramide and Dihydroceramide Species (24-hour treatment)
| Sphingolipid Species | Change vs. Control |
|---|---|
| Most Ceramide Species | Slightly Elevated |
| Dihydroceramide (dhCer) Species | Markedly Elevated (>5-fold for very long chain species) |
Illustrates the dual inhibition of ACDase and DES-1 at higher concentrations.[9]
Table 4: Effect of this compound on MCF7 Cell Viability and Cell Cycle
| Parameter | This compound Concentration | Result |
|---|---|---|
| Cell Viability (48h) | IC50 ≈ 15 µM | Dose-dependent inhibition of cell growth.[6][8] |
| Cell Cycle (24h) | 1-5 µM | Induction of G1 cell cycle arrest.[6][8] |
| Apoptosis (24h) | >5 µM | Increase in Sub-G0/G1 population, indicating apoptosis.[6] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Culture: Culture cells (e.g., MCF7) in appropriate media (e.g., RPMI 1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).[4]
-
Seeding: Seed cells in the desired format (e.g., 1x10⁶ cells in a 100 mm dish for lipidomics) and allow them to adhere overnight.[4]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilute in culture media to achieve the final desired concentrations immediately before use.
-
Treatment: Replace the existing media with media containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 48 hours), depending on the experimental endpoint.
-
Harvesting: After incubation, harvest cells for downstream analysis. For lipidomics or protein analysis, wash cells with ice-cold PBS, scrape, and pellet by centrifugation.[9]
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Signalling Pathways → Term [fashion.sustainability-directory.com]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
transient effects of low concentration LCL521
Welcome to the technical support center for LCL521. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the transient effects observed at low concentrations.
Frequently Asked Questions (FAQs)
Q1: We are using a low concentration of this compound (1 µM) and are not seeing a sustained effect. Is this expected?
A1: Yes, this is an expected outcome. At a low concentration of 1 µM, this compound acts as a potent and effective inhibitor of acid ceramidase (ACDase), but these effects are transient.[1][2][3] Studies in MCF7 cells have shown that while a significant reduction in sphingosine (B13886) levels can be observed as early as 15 minutes to 1 hour, cellular sphingosine and sphingosine-1-phosphate (S1P) levels can fully recover by 10 hours.[1] This transient nature is a key characteristic of low-dose this compound treatment.[1][2][3]
Q2: What is the mechanism behind the transient effects of low-concentration this compound?
A2: this compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][4] At low concentrations (e.g., 1 µM), this compound effectively inhibits ACDase, leading to a rapid decrease in sphingosine.[1][4] However, the cellular machinery appears to compensate over time, leading to the regeneration of sphingosine and S1P levels.[1] Importantly, at this low concentration, this compound does not significantly affect the expression of the α-ACDase protein.[1]
Q3: We observed an increase in ceramide levels with this compound treatment. Is this a direct effect?
A3: An increase in ceramide is an anticipated downstream effect of ACDase inhibition. By blocking the breakdown of ceramide, this compound can lead to its accumulation. However, the significance of this increase is dose-dependent. At low concentrations (1 µM), changes in total ceramide levels may be minimal.[1] In contrast, a higher dose (10 µM) results in a more profound and statistically significant increase in ceramide.[1]
Q4: Does this compound have other targets besides acid ceramidase?
A4: While this compound is a specific inhibitor of ACDase, higher concentrations have been shown to have off-target effects.[1][2][3] Specifically, at concentrations of 5 µM and 10 µM, this compound can also inhibit Dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of sphingolipids.[1] This can lead to an accumulation of dihydroceramide. This compound is also described as a dual inhibitor of acid ceramidase (ACDase) and lysosomal acid sphingomyelinase (ASMase).[5][6]
Q5: How does a higher concentration of this compound (e.g., 10 µM) differ in its effects compared to a low concentration?
A5: A higher dose of this compound (10 µM) induces more profound and persistent changes in sphingolipid metabolites, including a significant decrease in sphingosine and an increase in ceramide.[1][2][3] Unlike the transient effects of low doses, this higher concentration also affects the processing and regeneration of the ACDase protein itself, with biphasic and reversible effects on its expression.[1][2][3] Furthermore, as mentioned, it can inhibit DES-1.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect at 1 µM this compound.
-
Possible Cause 1: Timing of Measurement. The inhibitory effects of 1 µM this compound on sphingosine levels are rapid and transient, with significant reductions seen as early as 15 minutes and recovery starting within a few hours.[1][4]
-
Troubleshooting Step: Perform a time-course experiment, collecting samples at early time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 5 hr, 10 hr) to capture the initial transient effect before levels recover.
-
-
Possible Cause 2: Experimental System. The cellular context can influence the response to this compound. The most detailed studies have been conducted in MCF7 cells.[1]
-
Troubleshooting Step: If using a different cell line, consider that the expression and activity of ACDase and other sphingolipid-metabolizing enzymes may differ. It may be necessary to optimize the concentration and timing for your specific model.
-
-
Possible Cause 3: Reagent Stability. Improper storage or handling of this compound can lead to degradation.
-
Troubleshooting Step: Ensure this compound is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Issue 2: Unexpected changes in dihydroceramide levels.
-
Possible Cause: Off-target effects at higher concentrations. If you are using concentrations of this compound at or above 5 µM, you may be inhibiting Dihydroceramide desaturase (DES-1) in addition to ACDase.[1]
-
Troubleshooting Step: To specifically study the effects of ACDase inhibition, use a lower concentration of this compound (e.g., 1 µM). If higher concentrations are necessary for your experimental goals, be aware of this dual-inhibitory action and consider it in your data interpretation. You can use an inhibitor of de novo sphingolipid synthesis, such as Myriocin, to confirm if the dihydroceramide accumulation is dependent on this pathway.[1]
-
Issue 3: Changes observed in ACDase protein expression.
-
Possible Cause: Use of high this compound concentration. While 1 µM this compound does not typically affect α-ACDase expression, a 10 µM concentration can cause a dose-dependent loss of α-ACDase protein expression and affect the processing of the precursor (P-ACDase).[1][2]
Quantitative Data Summary
The following table summarizes the dose- and time-dependent effects of this compound on key sphingolipid metabolites in MCF7 cells.
| Concentration | Time | Sphingosine (Sph) Level | Sphingosine-1-Phosphate (S1P) Level | Ceramide (Cer) Level | α-ACDase Protein Expression |
| 1 µM | 15 min | Significant reduction (>66%)[4] | Reduced | Minimal change | No significant change[1] |
| 1 hr | Significant reduction[1] | Reduced | Minimal change | No significant change[1] | |
| 10 hr | Fully recovered[1] | Fully recovered[1] | Minimal change | No significant change[1] | |
| 10 µM | 1 hr | Profound & persistent drop[1] | Significant drop | Increase becomes statistically significant | Dose-dependent loss |
| 2 hr | Profound & persistent drop[1] | Significant drop | Elevated | - | |
| 8 hr | Profound & persistent drop[1] | Significant drop | Elevated | - | |
| 24 hr | Recovered & exceeds control[1][7] | Recovered but below control | Elevated | Regeneration of P-ACDase[7] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: MCF7 human breast adenocarcinoma cells.[1]
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 100µg/ml Normocin.[1]
-
Culture Conditions: Standard incubator conditions (37°C, 5% CO2, humidified atmosphere).[1]
-
Seeding: Seed 1x10^6 cells in 100 mm dishes and allow to attach overnight before treatment.[1]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute to the final desired concentration in the culture medium immediately before treating the cells.
2. Western Blot for ACDase Protein Expression
-
Cell Lysis: After treatment, wash cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against ACDase (e.g., Santa Cruz Biotechnology, sc-28486 or sc-136275).[2]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., actin) to ensure equal protein loading.[1]
3. Sphingolipid Analysis by LC-MS/MS
-
Sample Collection: After treatment, harvest cell pellets.
-
Lipid Extraction: Perform lipid extraction from the cell pellets using a suitable solvent system (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Quantify sphingolipid species (Cer, Sph, S1P, dhCer, dhSph) using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[4]
-
Data Normalization: Normalize sphingolipid levels to total lipid phosphate.[1]
Visualizations
Caption: Dose-dependent effects of this compound on sphingolipid metabolism.
Caption: Workflow for analyzing this compound effects on cells.
Caption: Troubleshooting logic for transient this compound effects.
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting the Biphasic Dose-Response of LCL521
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCL521. The content is designed to address specific issues that may be encountered during experiments, with a focus on understanding its complex, biphasic dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2][3] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2][4] These sphingolipids are critical signaling molecules involved in regulating cell survival, proliferation, and apoptosis.[2]
Q2: What does a "biphasic dose-response" mean in the context of this compound?
A biphasic or nonmonotonic dose-response curve is one in which the response to the drug changes direction with increasing dose.[5][6] In the case of this compound, low concentrations may elicit a specific cellular response through the primary target (ACDase inhibition), while higher concentrations can introduce additional effects, potentially through off-target interactions, leading to a different or even opposing cellular outcome.[1][2] This can manifest as a bell-shaped or U-shaped curve in dose-response assays.[7]
Q3: Why does this compound exhibit a biphasic dose-response?
The biphasic behavior of this compound is attributed to its dose-dependent effects on multiple targets.[1][2]
-
At low concentrations (e.g., 1 µM): this compound effectively and specifically inhibits its primary target, acid ceramidase (ACDase). This effect, however, can be transient.[1][2][3]
-
At higher concentrations (e.g., 10 µM): In addition to sustained ACDase inhibition, this compound also inhibits another enzyme in the sphingolipid pathway, dihydroceramide (B1258172) desaturase (DES-1).[1][2][3] This dual inhibition leads to a more complex and profound alteration of the sphingolipid profile, contributing to the different cellular response observed at higher doses.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability/proliferation assays with increasing doses of this compound.
-
Possible Cause 1: Biphasic dose-response.
-
Troubleshooting Tip: Do not assume a linear dose-response. It is crucial to test a wide range of this compound concentrations, including both low (e.g., 0.1-1 µM) and high (e.g., 5-20 µM) doses, to fully characterize the dose-response curve. A narrow dose range might miss the biphasic nature of the compound.
-
-
Possible Cause 2: Time-dependent effects.
-
Troubleshooting Tip: The effects of this compound on sphingolipid levels and ACDase protein expression can vary over time.[1] Conduct time-course experiments at both low and high doses to understand the kinetics of the cellular response. For example, a low dose might show a transient effect that is missed at a single, late time point.[1][2]
-
-
Possible Cause 3: Cell-type specific responses.
-
Troubleshooting Tip: The expression levels of ACDase, DES-1, and other enzymes in the sphingolipid pathway can vary between cell lines, leading to different sensitivities to this compound. If possible, characterize the expression of these key enzymes in your cell model.
-
Issue 2: Difficulty correlating phenotypic changes with the expected mechanism of action.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Tip: If you are observing a phenotype at high this compound concentrations that is difficult to explain by ACDase inhibition alone, consider the role of DES-1 inhibition.[1][2] This can be investigated by measuring the levels of dihydroceramide, the substrate for DES-1. An accumulation of dihydroceramide would suggest DES-1 inhibition.
-
-
Possible Cause 2: Complex downstream signaling.
-
Troubleshooting Tip: The alteration of ceramide and sphingosine levels can impact numerous downstream signaling pathways related to apoptosis, cell cycle arrest, and autophagy.[4] It may be necessary to probe multiple downstream pathways (e.g., by Western blot for key signaling proteins) to fully understand the observed phenotype.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Sphingolipid Metabolism in MCF7 Cells
| Concentration of this compound | Primary Target | Off-Target | Effect on Sphingosine | Effect on Ceramide | Duration of Effect |
| Low Dose (1 µM) | Acid Ceramidase (ACDase) | None observed | Decrease | Increase (modest) | Transient[1][2] |
| High Dose (10 µM) | Acid Ceramidase (ACDase) | Dihydroceramide Desaturase-1 (DES-1) | Profound Decrease | Significant Increase | Sustained[1][2] |
Table 2: Summary of this compound Effects on ACDase Protein Expression
| Concentration of this compound | Observation | Implication |
| Low Dose (1 µM) | Transient inhibition of ACDase activity. | The effect may be reversible and require repeated dosing for sustained inhibition.[1] |
| High Dose (10 µM) | Affects the processing and regeneration of the ACDase protein. | Leads to more complex, long-term changes in cellular sphingolipid levels.[1][2] |
Experimental Protocols
1. Western Blot for ACDase Protein Expression
-
Cell Seeding: Seed 1 x 10^6 MCF7 cells in 100 mm dishes and allow them to adhere overnight.[2]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control for the desired time points (e.g., 1, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against ACDase. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.[1] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2. LC-MS/MS Analysis of Sphingolipids
-
Cell Treatment and Collection: Treat cells as described for the Western blot protocol. After treatment, wash cells and collect the cell pellets.
-
Lipid Extraction: Perform lipid extraction from the cell pellets using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column. Use appropriate internal standards for quantification of different sphingolipid species (e.g., ceramide, dihydroceramide, sphingosine).[1]
-
Data Analysis: Quantify the levels of each sphingolipid and normalize to a suitable parameter, such as lipid phosphate.[1]
Mandatory Visualizations
Caption: this compound's dose-dependent inhibition of sphingolipid metabolism.
Caption: Workflow for investigating this compound's dose-response.
Caption: Logic of this compound's biphasic dose-response mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 6. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with LCL521
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with LCL521.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid within the lysosome.[1][2] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1][2][3] It is designed as a prodrug of B13, with modifications to improve its delivery to the lysosome.[1] Additionally, this compound has been shown to inhibit lysosomal acid sphingomyelinase (ASMase).[4][5]
Q2: What are the off-target effects of this compound?
At higher concentrations (e.g., 5-10 µM), this compound has been observed to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway responsible for converting dihydroceramide to ceramide.[2][3][6] This can lead to an accumulation of dihydroceramide.[3] Higher concentrations can also affect the processing and regeneration of the ACDase protein itself.[2][3][6]
Q3: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the intended duration of the experiment. Based on studies in MCF7 breast adenocarcinoma cells:
-
For specific ACDase inhibition: A low dose of 1 µM is effective but the effects may be transient.[2][3][6]
-
For broader effects including DES-1 inhibition: Higher doses of 5-10 µM have been used.[2][3][6]
It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is available as a dihydrochloride (B599025) salt.[4] For stock solutions, it can be dissolved in DMSO or water; sonication is recommended to aid dissolution.[4] Store powder at -20°C for up to 3 years and solutions in solvent at -80°C for up to 1 year.[4]
Troubleshooting Guide
Q5: Why am I observing inconsistent effects on cell viability and proliferation with this compound?
Inconsistent results with this compound are often due to its dose- and time-dependent effects.[2][6]
-
Dose-Dependency: Low concentrations (e.g., 1 µM) may only transiently inhibit ACDase, leading to a recovery of sphingosine levels over time.[3] Higher concentrations (e.g., 10 µM) can induce more profound and lasting effects but also engage off-targets like DES-1.[3][6] This dual action can lead to different cellular outcomes.
-
Time-Dependency: The effects of this compound on sphingolipid levels and ACDase protein expression can be biphasic and reversible.[2][3][6] For example, at 1 µM, sphingosine levels may decrease within an hour but recover by 10 hours.[3] Short versus long incubation times will yield different results.
Solution:
-
Perform a detailed time-course experiment (e.g., 1, 4, 8, 12, 24, 48 hours) at various concentrations (e.g., 0.5, 1, 5, 10 µM) to characterize the response of your specific cell model.
-
Monitor not only your primary endpoint (e.g., apoptosis) but also key sphingolipid metabolites (ceramide, sphingosine, dihydroceramide) via LC-MS/MS to confirm the mechanism of action at a given dose and time.
Q6: My ceramide levels are not increasing as expected after this compound treatment. What could be the cause?
Several factors could contribute to this observation:
-
Transient Effect: At low concentrations (e.g., 1 µM), the inhibition of ACDase might be transient, and the cell may compensate, leading to a minimal net change in total ceramide levels over longer time points.[3]
-
Inhibition of de novo synthesis: At higher concentrations of this compound, the off-target inhibition of DES-1 can prevent the conversion of dihydroceramide to ceramide, which could mask the expected increase from ACDase inhibition.[3]
-
Cellular Context: The baseline rate of sphingolipid metabolism in your cell line will influence the magnitude of the observed changes.
Solution:
-
Measure ceramide levels at an early time point (e.g., 1-4 hours) to capture the initial effect of ACDase inhibition.
-
Simultaneously measure dihydroceramide levels. An accumulation of dihydroceramide would suggest off-target inhibition of DES-1.[3]
-
Consider using a lower concentration of this compound to achieve more specific ACDase inhibition.
Q7: I am seeing a decrease in ACDase protein levels on my Western blot. Is this expected?
Yes, this can be an expected outcome, particularly at higher concentrations of this compound. Studies in MCF7 cells have shown that a 10 µM dose of this compound can affect the processing and regeneration of the ACDase protein, leading to a decrease in the α-ACDase subunit over time.[3][5] This effect is described as biphasic and reversible.[2][3][6]
Solution:
-
If you wish to avoid this effect and study the direct enzymatic inhibition, use a lower concentration of this compound (e.g., 1 µM), which has been shown not to affect α-ACDase expression over a 10-hour period.[3]
-
Perform a time-course experiment to characterize the dynamics of ACDase protein expression in your model system.
Quantitative Data Summary
The following table summarizes the dose- and time-dependent effects of this compound on sphingolipid metabolism in MCF7 cells, as reported in the literature.
| Concentration | Time | Effect on Sphingosine (Sph) | Effect on Ceramide (Cer) | Effect on Dihydroceramide (dhCer) | Effect on ACDase Protein | Reference |
| 1 µM | 15 min | >66% decrease | Little change | Not reported | Not affected | [1][3] |
| 1 µM | 10 hours | Levels recover | Little change | Not reported | Not affected | [3] |
| 10 µM | 8 hours | Profound decrease | Increased | Increased | Decreased | [3] |
| 10 µM | 24 hours | Profound decrease | Increased | Marked increase | Decreased | [3] |
Experimental Protocols
Key Experiment: Western Blot for ACDase Protein Expression
This protocol is adapted from methodologies described for MCF7 cells.[3][6]
-
Cell Seeding: Seed 1x10^6 MCF7 cells in 100 mm dishes and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (e.g., DMSO) for the specified time points (e.g., 1, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ACDase (e.g., from Santa Cruz Biotechnology or BD-Biosciences) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control:
Visualizations
Caption: this compound inhibits ACDase at low doses and both ACDase and DES-1 at high doses.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LCL521 and Potential Cancer Cell Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase). This resource addresses the potential for cancer cell resistance to this compound and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of the acid ceramidase (ACDase) inhibitor, B13.[1] It is designed to deliver B13 to the lysosome, where ACDase is primarily located.[1] ACDase hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting ACDase, this compound leads to an accumulation of the pro-apoptotic lipid ceramide and a decrease in the pro-survival metabolites sphingosine and sphingosine-1-phosphate (S1P), ultimately promoting cancer cell death and inhibiting proliferation.[1][2]
Q2: Has resistance to this compound been observed in cancer cells?
A2: While the available literature does not extensively document specific instances of acquired resistance to this compound, the potential for resistance exists. Overexpression of ACDase, the target of this compound, has been linked to resistance to chemotherapy and radiation therapy in cancer cells.[1][3] Therefore, it is plausible that upregulation of ACDase could be a mechanism of resistance to this compound.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Based on the mechanism of action of this compound and general principles of drug resistance, potential mechanisms could include:
-
Target Overexpression: Increased expression of the ASAH1 gene, which codes for acid ceramidase, could lead to higher levels of the enzyme, requiring higher concentrations of this compound to achieve the same inhibitory effect.[4]
-
Altered Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters could potentially pump this compound or its active form, B13, out of the cell, reducing its intracellular concentration.
-
Changes in Sphingolipid Metabolism: Alterations in other enzymes involved in sphingolipid metabolism could compensate for the inhibition of ACDase, thereby mitigating the cytotoxic effects of ceramide accumulation. For example, increased activity of glucosylceramide synthase (GCS) could convert ceramide to glucosylceramide, shunting it away from its pro-apoptotic role.[4]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1), could counteract the pro-apoptotic signals induced by ceramide accumulation.[5][6][7][8]
Q4: How can I investigate if my cancer cell line is resistant to this compound?
A4: You can determine the sensitivity of your cell line to this compound by performing a dose-response experiment and calculating the IC50 value using a cell viability assay, such as the MTT assay. Comparing the IC50 value of your cell line to that of sensitive cell lines reported in the literature (e.g., MCF-7) can indicate potential resistance.
Troubleshooting Guides
Problem: Higher than expected IC50 value for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line-intrinsic resistance | Investigate the baseline expression level of acid ceramidase (ASAH1) in your cell line using techniques like Western blotting or qPCR. Higher expression may correlate with reduced sensitivity. |
| Drug inactivation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal experimental conditions | Optimize cell seeding density and incubation time. Ensure the chosen viability assay is appropriate for your cell line and experimental setup. |
| Development of acquired resistance | If you are culturing cells with this compound over a prolonged period, consider the possibility of acquired resistance. Perform periodic checks of the IC50 value. |
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for accurate and consistent cell distribution in multi-well plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete drug dissolution | Ensure this compound is fully dissolved in the vehicle solvent before diluting it in the culture medium. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Run appropriate controls, including vehicle-only and media-only wells. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in MCF-7 Cancer Cells
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | MTT Assay | 48h | ~10 | [1] |
Key Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Acid Ceramidase (ACDase)
Objective: To determine the protein expression level of ACDase in cancer cells.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACDase (ASAH1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ACDase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
LCL521 Technical Support Center: A Researcher's Guide to Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LCL521 in cytotoxicity experiments. This resource offers detailed protocols, troubleshooting advice, and comparative data to facilitate the effective design and execution of studies investigating the effects of this compound on both cancerous and normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor, B13.[1] Its design facilitates efficient delivery to the lysosome, where it is converted to the active inhibitor B13.[1] The primary mechanism of action of this compound is the inhibition of ACDase, an enzyme that catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine (B13886) and free fatty acids.[1][2] By inhibiting ACDase, this compound leads to the accumulation of ceramide within the lysosomes, which can trigger cell death. At higher concentrations (typically ≥ 5 µM), this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), another enzyme in the sphingolipid metabolism pathway, further contributing to alterations in cellular lipid profiles.[2][3]
Q2: How does this compound induce cytotoxicity in cancer cells?
A2: The accumulation of ceramide induced by this compound is a key driver of its cytotoxic effects in cancer cells. Ceramide is a bioactive lipid that can initiate apoptosis (programmed cell death) through various signaling pathways.[1] this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cell lines.[1] Furthermore, it can sensitize cancer cells to other treatments like chemotherapy (e.g., tamoxifen) and ionizing radiation.[1]
Q3: Is there a differential cytotoxic effect of this compound on normal versus cancer cell lines?
A3: While extensive research has demonstrated the cytotoxic effects of this compound on various cancer cell lines, there is currently a limited amount of publicly available data directly comparing its cytotoxicity in a wide range of normal, non-cancerous human cell lines. The majority of studies have focused on elucidating its anti-cancer properties. Therefore, while it is a promising anti-cancer agent, further research is needed to fully characterize its selectivity and potential effects on normal tissues.
Q4: What are the optimal concentration ranges and incubation times for this compound in cell culture experiments?
A4: The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically for each experimental system. However, based on existing studies, concentrations for inhibiting ACDase activity can be as low as 100 nM.[1] For inducing cytotoxicity, concentrations in the low micromolar range (e.g., 1-10 µM) are often used for short-term to multi-day incubations (24-72 hours).[1][2] It is important to note that at lower concentrations (e.g., 1 µM), the inhibitory effect on ACDase may be transient.[2][3]
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Line
| Cell Line | Treatment Duration | IC50 (µM) | Citation |
| MCF7 | 24h | 13.8 | [1] |
| MCF7 | 48h | 8.9 | [1] |
| MCF7 | 72h | 6.8 | [1] |
Table 2: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Citation |
| HCT116 | 24h | ~20-40 | |
| CT26 (murine) | 24h | ~20-40 | |
| SW620 | 24h | ~20-40 |
Note: The exact IC50 values for the colorectal cancer cell lines were described as being in the 20-40 µM range.
Experimental Protocols
Here are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of reagents or medium. Phenol (B47542) red in the medium can interfere. | Use fresh, sterile reagents. Use phenol red-free medium for the assay. |
| Low signal or poor sensitivity | Insufficient number of viable cells. Incubation time with MTT is too short. | Optimize cell seeding density. Increase incubation time with MTT (up to 4 hours). |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Calibrate pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitate formation in this compound solution | Poor solubility at high concentrations. | Prepare fresh dilutions from a concentrated stock for each experiment. Gently warm the solution if necessary. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background LDH in medium | Serum in the culture medium contains LDH. | Use serum-free medium for the assay or reduce the serum concentration. Include a medium-only background control. |
| High spontaneous LDH release | Cells are unhealthy or were handled roughly during seeding. | Ensure gentle handling of cells. Optimize cell seeding density to avoid overgrowth and cell death. |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and mixed well. Increase incubation time with the lysis buffer if necessary. |
| Assay signal decreases over time | LDH is not stable at room temperature for extended periods. | Perform the assay steps promptly after collecting the supernatant. |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental application.
Caption: Mechanism of this compound-induced apoptosis.
Caption: General workflow for cytotoxicity assessment.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
LCL521 Technical Support Center: Impact on ACDase Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of LCL521 on Acid Ceramidase (ACDase) protein expression levels. Here you will find frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on ACDase?
A1: this compound is a lysosomotropic inhibitor of Acid Ceramidase (ACDase).[1][2][3] Its primary action is to inhibit the enzymatic activity of ACDase, which is responsible for hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid.[4] this compound is a prodrug that is designed to specifically target the lysosome, the cellular compartment where ACDase is active.[1][5]
Q2: How does this compound affect the protein expression levels of ACDase?
A2: The effect of this compound on ACDase protein expression is both dose- and time-dependent.[1][2][3]
-
Low Dose (e.g., 1 µM): At lower concentrations, this compound effectively inhibits ACDase activity, but this effect is transient and does not significantly impact the overall protein expression levels of ACDase.[1][2][3]
-
High Dose (e.g., 10 µM): Higher concentrations of this compound lead to a decrease in the expression of both the precursor (P-ACDase) and the mature alpha-subunit (α-ACDase) of the enzyme.[1][6] This decrease is observable starting from 2 hours of treatment and persists for up to 24 hours.[1][6] However, this effect is reversible, with the P-ACDase levels starting to regenerate and return towards control levels by 24 hours.[1][6]
Q3: What is the proposed mechanism for the this compound-induced decrease in ACDase protein expression?
A3: Studies suggest that at higher doses, this compound causes the degradation of the P-ACDase protein.[1][6] Further investigation has indicated that inhibition of Cathepsin B can prevent the loss of α-ACDase protein expression, suggesting a role for proteolytic degradation in this process.[1]
Q4: Are there any off-target effects of this compound that I should be aware of?
A4: Yes, at higher concentrations (5 and 10 µM), this compound has been shown to inhibit Dihydroceramide (B1258172) desaturase (DES-1).[1][2] DES-1 is an enzyme involved in the de novo synthesis of sphingolipids, responsible for converting dihydroceramide to ceramide.[1] This dual inhibition of both ACDase and DES-1 can lead to a more significant alteration of the sphingolipid profile in cells.[1]
Troubleshooting Guide: Western Blotting for ACDase Expression
This guide addresses common issues encountered when performing Western blot analysis to determine ACDase protein expression levels following this compound treatment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak ACDase Signal | 1. Low Protein Load: Insufficient total protein loaded onto the gel.[7][8] 2. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane.[7] 3. Suboptimal Antibody Concentration: Primary or secondary antibody concentration is too low.[7] 4. Inactive Antibody: Improper storage or repeated freeze-thaw cycles of the antibody. 5. Insufficient Exposure Time: Exposure time is too short to detect the signal.[9] | 1. Optimize Protein Load: Perform a protein concentration assay (e.g., BCA) and load 20-30 µg of total protein per lane. 2. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer across the entire molecular weight range.[7] 3. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies. 4. Use Fresh Antibody: Aliquot antibodies upon receipt and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 5. Increase Exposure Time: Gradually increase the exposure time. If using a digital imager, adjust the capture settings. |
| High Background | 1. Inadequate Blocking: The blocking step was insufficient to prevent non-specific antibody binding.[7] 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody is too high.[10][11] 3. Insufficient Washing: Wash steps were not stringent enough to remove unbound antibodies.[7] 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates.[10] | 1. Optimize Blocking: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., 5% BSA instead of non-fat milk).[11] 2. Reduce Antibody Concentration: Dilute the primary and/or secondary antibodies further.[10] 3. Increase Washing: Increase the number and duration of wash steps. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer.[10] 4. Prepare Fresh Buffers: Use freshly prepared, filtered buffers for all steps. |
| Multiple Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. Protein Degradation: Samples were not handled properly, leading to protein degradation.[8] 3. Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.[8] | 1. Use a More Specific Antibody: If possible, try a different antibody that has been validated for specificity. 2. Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[8] 3. Reduce Protein Load: Decrease the amount of total protein loaded per lane.[8] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell confluency, passage number, or treatment conditions. 2. Inconsistent Reagent Preparation: Variations in buffer or antibody dilutions. 3. Variable Incubation Times: Inconsistent incubation times for blocking, antibodies, or washes. | 1. Standardize Cell Culture: Ensure cells are at a consistent confluency (e.g., 70-80%) before treatment and use cells within a defined passage number range. 2. Prepare Fresh Reagents: Prepare fresh dilutions of antibodies and working solutions for each experiment. 3. Maintain Consistent Timing: Use a timer to ensure consistent incubation times for all steps across all experiments. |
Data Summary
Impact of this compound on ACDase Protein Expression in MCF7 Cells
| This compound Concentration | Time Point | Effect on α-ACDase Expression | Effect on P-ACDase Expression | Reference |
| 1 µM | 0.25 - 10 hours | No significant change observed | Not reported | [1] |
| 10 µM | 1 hour | No significant change | No significant change | [1] |
| 10 µM | 2 hours | Decrease begins | Decrease begins | [1][6] |
| 10 µM | 8 hours | Minimum level observed | Minimum level observed | [1][6] |
| 10 µM | 24 hours | Remains decreased | Regeneration begins (>70% of control) | [1][6] |
Experimental Protocols
Protocol 1: Western Blotting for ACDase Protein Expression
This protocol outlines the key steps for assessing ACDase protein expression levels in cell lysates treated with this compound.
1. Cell Lysis and Protein Quantification: a. Seed MCF7 cells in 100 mm dishes and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 1 µM or 10 µM) or vehicle control for the specified time points. c. Wash cells twice with ice-cold PBS. d. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load samples onto a 12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against ACDase (e.g., Santa Cruz Biotechnology, sc-28486) diluted in 5% non-fat dry milk/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the protein bands using a chemiluminescence imaging system. d. To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as actin.
Visualizations
Caption: this compound's dual inhibitory effect on ACDase and DES-1.
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
LCL521 Technical Support Center: Managing Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with LCL521 in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is known to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use.[1] It is crucial to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of this compound.[1]
Q3: My this compound precipitated out of the aqueous medium after diluting my DMSO stock solution. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous medium.[2] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your experiment allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[3]
-
Use an Intermediate Dilution Step: Instead of diluting the stock directly into the final aqueous medium, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final medium.[2]
-
Gentle Heating and Agitation: After dilution, gentle warming of the solution in a 37°C water bath and mechanical agitation, such as vortexing or sonication, can help redissolve small amounts of precipitate.[1][3] Use heat with caution as it may degrade the compound.[3]
Q4: My this compound stock solution in DMSO appears cloudy or has particles. What should I do?
A4: This indicates that the compound has not fully dissolved or has precipitated during storage.[3] You can try to redissolve it by gentle warming and sonication.[1] However, if this is unsuccessful, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.[3] Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q5: Why was this compound developed as a prodrug, and how does this relate to solubility?
A5: this compound is a prodrug of the acid ceramidase inhibitor B13. B13 is highly lipophilic and has poor cellular uptake and solubility.[4] this compound was designed with N,N-dimethyl glycine (B1666218) (DMG) groups to be more water-soluble, which enhances its cellular uptake and allows it to be targeted to the lysosome, the primary site of acid ceramidase activity.[4][5]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Stock Solution Preparation
-
Problem: The this compound solid is not dissolving completely in DMSO.
-
Troubleshooting Steps:
-
Confirm Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[1]
-
Apply Energy: Use sonication or vortexing to aid dissolution.[3] Gentle warming (e.g., 37°C water bath) can also be effective.[1][3]
-
Check Concentration: You may be attempting to make a stock solution that is too concentrated. Refer to the solubility data table below for maximum concentrations.
-
Issue 2: Precipitation in Aqueous Medium During Experiments
-
Problem: this compound precipitates after dilution of the DMSO stock into cell culture media or buffer.
-
Troubleshooting Steps:
-
Optimize Dilution: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Conduct a Solubility Test: Before a large-scale experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific assay medium.[3]
-
Consider Alternative Formulations: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) have been used to improve solubility.[1] While not always suitable for in vitro work, these may provide insights for specific assay development.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 100 mg/mL | ~168.70 mM | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
| DMSO (alternative) | 80 mg/mL | ~120.18 mM | Sonication is recommended.[6] |
| DMSO (Slightly Soluble) | 0.1 - 1 mg/mL | ~0.17 - 1.69 mM | Data from a different supplier, may reflect different experimental conditions.[7] |
| Ethanol | ≥ 10 mg/mL | ~16.87 mM | |
| PBS (pH 7.2) | Slightly Soluble: 0.1 - 1 mg/ml | ~0.17 - 1.69 mM | |
| Water | 20 mg/mL | ~30.04 mM | Refers to the dihydrochloride (B599025) salt (this compound dihydrochloride). Sonication is recommended.[6] |
Formulations for In Vivo Use (for reference)
| Formulation Components | Solubility | Molar Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~4.22 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ~4.22 mM |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~4.22 mM |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 168.7 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes or warm it gently in a 37°C water bath until the solid is completely dissolved.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Diluting this compound into Aqueous Medium
-
Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
Dilution Technique: While gently vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution drop-wise to ensure rapid dispersion.
-
Final Mix: Mix the final solution thoroughly by inverting the tube or gentle vortexing. Visually inspect for any signs of precipitation.
Visualizations
Caption: this compound inhibits ACDase, leading to ceramide accumulation and reduced sphingosine.
Caption: Workflow for preparing and troubleshooting this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Accounting for LCL521 Conversion to B13 in Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LCL521. The focus is on understanding and accounting for the conversion of the prodrug this compound to its active metabolite, B13, during experimental assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected inhibition of acid ceramidase (ACDase) activity. | Incomplete or slow conversion of this compound to B13 in the experimental system.[1] Short incubation times may not be sufficient for the metabolic conversion. | Increase the incubation time to allow for more complete conversion of this compound to B13. A time-course experiment is recommended to determine the optimal incubation period.[1] Consider pretreating cells with this compound for a sufficient duration before the addition of other reagents. |
| This compound degradation or instability in the assay medium. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| Cell-type specific differences in the metabolism of this compound. | Characterize the metabolic profile of this compound in your specific cell line using LC-MS/MS to quantify this compound, the intermediate CX, and B13 over time. | |
| Observed off-target effects not typically associated with ACDase inhibition. | High concentrations of this compound may lead to the inhibition of other enzymes, such as dihydroceramide (B1258172) desaturase (DES-1).[2][3] | Use the lowest effective concentration of this compound. Perform dose-response experiments to identify the optimal concentration that maximizes ACDase inhibition while minimizing off-target effects.[2] |
| The active metabolite B13 may have effects on other cellular pathways.[1] | Compare the effects of this compound with those of directly applied B13 to distinguish between the effects of the prodrug and the active metabolite. | |
| Difficulty in quantifying the intracellular concentrations of this compound and B13. | Inefficient cell lysis or extraction procedures. | Utilize a validated lipid extraction method, such as a modified Bligh-Dyer extraction, to ensure efficient recovery of sphingolipids. |
| Low sensitivity of the analytical method. | Employ a highly sensitive analytical technique like tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound, B13, and other relevant sphingolipids.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and B13?
A1: this compound is a lysosomotropic prodrug of B13.[4][5] It is a di-N,N-dimethyl glycine (B1666218) (DMG)-conjugated form of B13 designed for enhanced cellular uptake and targeted delivery to the lysosomes, the primary site of acid ceramidase (ACDase) activity.[1][4]
Q2: Why is the conversion of this compound to B13 important for its biological activity?
A2: The conversion of this compound to B13 within the cell is crucial for its inhibitory effect on ACDase. B13 is the active molecule that directly inhibits the enzyme.[1] By delivering B13 directly to the lysosomes, this compound achieves a more potent and specific inhibition of ACDase compared to administering B13 alone.[4][5] This targeted delivery enhances the desired biological effects, such as inducing cell cycle arrest and apoptosis in cancer cells.[4][5]
Q3: How does the conversion of this compound to B13 proceed?
A3: The metabolism of this compound to B13 is a time-dependent process that can be partial and slow.[1] It involves the sequential removal of the two DMG groups. An intermediate metabolite, referred to as CX, which is a mono-DMG-B13, is formed during this process.[1]
Q4: What is the expected timeline for the conversion of this compound to B13 in cell culture?
A4: The conversion rate can vary depending on the cell type and experimental conditions. In MCF7 cells, a time-dependent increase in B13 released from this compound has been observed, reaching a plateau after 2-5 hours.[1] It is advisable to perform a time-course experiment in your specific cell line to determine the optimal duration for maximal conversion.
Q5: How can I monitor the conversion of this compound to B13 in my experiments?
A5: The most effective method for monitoring the conversion is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of this compound, the intermediate CX, and B13 in cell lysates.[2][4]
Experimental Protocols
Protocol: Monitoring the Conversion of this compound to B13 using LC-MS/MS
This protocol outlines a general procedure for treating cells with this compound and analyzing the intracellular levels of this compound, CX, and B13.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Internal standards for this compound and B13 (if available)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a known volume of PBS and transfer to a microcentrifuge tube.
-
Centrifuge at a low speed to pellet the cells.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Add internal standards at this stage if available.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, CX, and B13 based on their specific precursor and product ion transitions.
-
Quantify the analytes by comparing their peak areas to those of the internal standards or by using a standard curve.
-
Visualizations
Caption: Metabolic conversion of the prodrug this compound to the active ACDase inhibitor B13.
Caption: Workflow for monitoring this compound to B13 conversion in cell-based assays.
References
- 1. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]
LCL521 interference with fluorescent probes
Welcome to the technical support center for LCL521, a potent lysosomotropic inhibitor of acid ceramidase (ACDase). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and offers potential solutions.
Question 1: I am observing unexpected or inconsistent results with my fluorescent probes when using this compound. What could be the cause?
Answer:
This compound is a lysosomotropic agent, meaning it accumulates in lysosomes, which are acidic organelles. This accumulation can lead to an increase in the lysosomal pH. Many common fluorescent probes are sensitive to pH changes and may exhibit altered fluorescence in the presence of this compound.
Potential sources of interference:
-
pH-sensitive lysosomal probes: Probes like LysoTracker™ and LysoSensor™ are designed to accumulate in acidic compartments. The increase in lysosomal pH caused by this compound can prevent the accumulation of these probes or quench their fluorescence, leading to a false-negative signal.[1][2]
-
Autophagy probes: Fluorescent probes used to monitor autophagy, such as those based on the tandem fluorescent protein mCherry-GFP-LC3, rely on the acidic environment of the lysosome to quench the GFP signal. This compound-induced lysosomal pH changes can interfere with this process, leading to inaccurate measurements of autophagic flux.[3]
-
Other organelle-specific probes: While this compound primarily targets lysosomes, its effects on cellular pH homeostasis could potentially influence the fluorescence of probes targeted to other organelles.
-
Intrinsic fluorescence of this compound: While not extensively documented, there is a possibility that this compound itself possesses some intrinsic fluorescence that could interfere with assays, particularly at high concentrations.
Troubleshooting Steps:
-
Select pH-insensitive probes: Whenever possible, opt for fluorescent probes that are not sensitive to pH changes when working with this compound.
-
Perform control experiments:
-
Vehicle control: Always include a vehicle-only control (the solvent used to dissolve this compound, typically DMSO) to assess the baseline fluorescence of your cells and probes.
-
This compound-only control: Include a control with this compound but without the fluorescent probe to check for any intrinsic fluorescence of the compound at the working concentration.
-
Positive control for lysosomal pH disruption: Use a known lysosomotropic agent like chloroquine (B1663885) or bafilomycin A1 as a positive control to confirm that your fluorescent probe is sensitive to changes in lysosomal pH.
-
-
Validate with a secondary, non-fluorescent assay: Confirm your findings using an alternative method that does not rely on fluorescence, such as western blotting for autophagy markers like LC3-II and p62/SQSTM1.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects and interference with fluorescent probes.[4][5]
Question 2: My cell viability assay results are showing decreased viability at concentrations of this compound that are higher than expected based on the literature. Why might this be happening?
Answer:
This compound exhibits dose-dependent effects on cells. While it is a potent inhibitor of ACDase at lower concentrations, higher concentrations can lead to off-target effects that contribute to cytotoxicity.
Potential causes for increased cytotoxicity:
-
Off-target inhibition: At concentrations of 10 µM and higher, this compound has been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[4][5] This can lead to the accumulation of dihydroceramides, which may have distinct biological effects and contribute to cell death.
-
Induction of apoptosis: Higher concentrations of this compound can induce apoptosis, leading to a significant decrease in cell viability.[6]
-
Interference with the viability assay itself:
-
MTT/XTT assays: These assays measure metabolic activity. If this compound affects mitochondrial function or cellular metabolism through mechanisms other than its primary target, it could lead to an inaccurate estimation of cell viability.
-
Fluorescent viability dyes: As with other fluorescent probes, this compound's lysosomotropic nature could potentially interfere with the fluorescence of viability dyes that are pH-sensitive.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Carefully titrate the concentration of this compound to determine the optimal concentration for inhibiting ACDase without causing significant off-target cytotoxicity in your specific cell line.
-
Use multiple viability assays: Confirm your results using at least two different cell viability assays that rely on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like trypan blue exclusion or a fluorescent live/dead stain).
-
Monitor off-target effects: If using higher concentrations of this compound, consider monitoring the levels of dihydroceramides by LC-MS/MS to assess the extent of DES-1 inhibition.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a prodrug that is designed to be lysosomotropic. Once inside the acidic environment of the lysosome, it is converted to its active form, B13, which is a potent inhibitor of acid ceramidase (ACDase).[6] ACDase is an enzyme that breaks down ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting ACDase, this compound leads to an accumulation of ceramide and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[4][6] This shift in the ceramide/S1P balance can induce cell cycle arrest, apoptosis, and autophagy. This compound can also inhibit lysosomal acid sphingomyelinase (ASMase).[7]
What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of dihydroceramide desaturase (DES-1) at concentrations of 10 µM and higher.[4][5] Researchers should be mindful of this when using this compound at these concentrations and consider the potential confounding effects of dihydroceramide accumulation.
How does this compound affect autophagy?
This compound has been shown to induce autophagy.[6] It targets lysosomes and activates cathepsin B and cathepsin D, which can lead to an interruption of the autophagic flux.[6] When studying autophagy in the presence of this compound, it is crucial to use methods that can accurately measure autophagic flux, such as monitoring the turnover of LC3-II in the presence and absence of a lysosomal inhibitor like bafilomycin A1.
What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically. For specific inhibition of ACDase with minimal off-target effects, concentrations in the range of 1-5 µM are often used.[4][6] Higher concentrations (>10 µM) may be required for certain applications but will likely involve the inhibition of DES-1.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MCF7 | ~10 µM (48h) | [6] |
| IC50 (Cell Viability) | HCT116, CT26, SW620 | 20-40 µM (24h) | |
| ACDase Inhibition (Sphingosine decrease) | MCF7 | Starting at 100 nM (1h) | [6] |
| DES-1 Inhibition | MCF7 | 5-10 µM (24h) | [4] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[8][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a general guideline for cell cycle analysis by flow cytometry.[12][13]
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at 4°C).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
3. Western Blotting for Autophagy Markers (LC3B)
This protocol provides a general procedure for detecting the conversion of LC3-I to LC3-II.[14][15][16][17]
Materials:
-
Cells treated with this compound, vehicle control, and/or other autophagy modulators
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Due to the small size of LC3 proteins, a higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., actin or GAPDH) or the LC3-II/LC3-I ratio is often used to assess autophagy induction.
Visualizations
Caption: this compound signaling pathway in relation to sphingolipid metabolism and autophagy.
Caption: Troubleshooting workflow for fluorescent probe interference with this compound.
References
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-resolution observation of lysosomal dynamics with fluorescent gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced fluorescent probes for imaging distinct processes in the autophagy pathway | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nacalai.com [nacalai.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: LCL521 Cell Permeability and Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability and uptake of LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of acid ceramidase (ACDase), an enzyme that is primarily active within the acidic environment of lysosomes.[1][2] It is designed as a lysosomotropic prodrug, meaning it preferentially accumulates in lysosomes.[1][2] Within the lysosome, this compound inhibits ACDase, leading to an accumulation of its substrate, ceramide, and a decrease in its product, sphingosine.[2][3] At higher concentrations, this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1).[2][4]
Q2: Why is it important to assess the cell permeability and uptake of this compound?
As a lysosomotropic drug, the efficacy of this compound is dependent on its ability to cross the cell membrane and accumulate within lysosomes to reach its target, ACDase. Therefore, quantifying its cell permeability and intracellular concentration is crucial for:
-
Understanding its pharmacokinetic and pharmacodynamic properties.
-
Determining optimal dosing in in vitro and in vivo models.
-
Troubleshooting experiments where the expected biological effect is not observed.
Q3: What are the common methods to assess the cell permeability and lysosomal uptake of this compound?
There are two main approaches to assess the uptake of this compound:
-
Indirect Methods: These methods infer lysosomal accumulation by observing the displacement of a fluorescent lysosomotropic probe. A common technique is the LysoTracker Red inhibition assay.[5][6][7]
-
Direct Methods: These methods directly quantify the intracellular concentration of this compound. This is typically achieved by lysing the cells and analyzing the lysate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] To specifically determine lysosomal concentration, subcellular fractionation to isolate lysosomes can be performed prior to LC-MS/MS analysis.[10][11]
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cell permeability and uptake.
Low or No Detectable Intracellular this compound Concentration
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration or Stability Issues | - Verify the concentration and purity of your this compound stock solution. - Ensure proper storage conditions (-20°C for powder, -80°C for solvent).[12] - Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Health | - Regularly check cells for viability and morphology. - Ensure cells are not overgrown or stressed before starting the experiment. - Use cells within a consistent and low passage number. |
| Inefficient Cell Lysis | - Choose a lysis buffer compatible with LC-MS/MS analysis. - Optimize the lysis procedure by adjusting incubation time, temperature, and agitation. - Consider using mechanical disruption methods like sonication in addition to chemical lysis. |
| Degradation of this compound during Sample Processing | - Keep samples on ice throughout the lysis and extraction process. - Include protease and phosphatase inhibitors in your lysis buffer.[13] |
| Issues with LC-MS/MS Detection | - Optimize MS parameters for this compound detection. - Ensure the LC method provides adequate separation from other cellular components. - Use a stable isotope-labeled internal standard for accurate quantification. |
High Variability in Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating wells. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Incomplete Washing Steps | - Aspirate media completely after each wash. - Perform a sufficient number of washes to remove extracellular this compound. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. |
Unexpected Results in LysoTracker Red Inhibition Assay
| Possible Cause | Troubleshooting Steps |
| LysoTracker Probe Instability | - Protect the LysoTracker probe from light. - Prepare fresh dilutions of the probe for each experiment. |
| Suboptimal Probe Concentration | - Titrate the LysoTracker Red concentration to determine the optimal signal-to-noise ratio for your cell type. |
| Changes in Lysosomal pH Not Related to this compound | - Ensure the experimental conditions (e.g., media pH, CO2 levels) are stable. - Include a positive control that is known to alter lysosomal pH, such as chloroquine (B1663885) or bafilomycin A1.[6][14] |
Experimental Protocols
Protocol 1: Indirect Assessment of this compound Uptake using LysoTracker Red Inhibition Assay
This protocol provides a method to indirectly assess the lysosomal accumulation of this compound by measuring its ability to compete with and inhibit the uptake of LysoTracker Red, a fluorescent dye that accumulates in acidic organelles.
Materials:
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
Positive control (e.g., Chloroquine)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in complete cell culture medium.
-
Remove the culture medium from the cells and add the this compound or control solutions. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Prepare the LysoTracker Red working solution in pre-warmed medium according to the manufacturer's instructions (typically 50-75 nM).
-
Add the LysoTracker Red working solution to each well (without removing the compound-containing medium) and incubate for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for LysoTracker Red (e.g., ~577/590 nm).
-
Calculate the percent inhibition of LysoTracker Red uptake for each concentration of this compound compared to the vehicle control.
Protocol 2: Direct Quantification of Intracellular this compound using LC-MS/MS
This protocol describes the direct measurement of this compound concentration in whole-cell lysates.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Acetonitrile (B52724) with an internal standard (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
At the end of the incubation, place the plate on ice and aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove all extracellular this compound.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA or Bradford assay for normalization.
-
To the remaining lysate, add 3 volumes of cold acetonitrile containing the internal standard to precipitate proteins and extract this compound.
-
Vortex and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for this compound.
-
Quantify the intracellular this compound concentration against a standard curve and normalize to the protein concentration of the lysate.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Dose-Dependent Effect of this compound on Sphingolipid Metabolites in MCF7 Cells (1-hour treatment) [1][4]
| This compound Concentration (µM) | % Change in Dihydroceramide (dhCer) | % Change in Dihydrosphingosine (dhSph) |
| 1.0 | ~ -10% | ~ -20% |
| 1.5 | ~ -15% | ~ -30% |
| 2.5 | ~ -20% | ~ -40% |
| 5.0 | ~ -25% | ~ -50% |
| 10.0 | ~ -30% | ~ -60% |
Table 2: Time-Course Effect of 10 µM this compound on Sphingolipid Metabolites in MCF7 Cells [1]
| Time (hours) | % Change in Ceramide (Cer) | % Change in Sphingosine (Sph) | % Change in Sphingosine-1-Phosphate (S1P) |
| 0.25 | ~ 0% | ~ -80% | ~ -70% |
| 0.5 | ~ +10% | ~ -85% | ~ -75% |
| 1 | ~ +20% | ~ -90% | ~ -80% |
| 2 | ~ +150% | ~ -90% | ~ -80% |
| 5 | ~ +200% | ~ -90% | ~ -80% |
| 8 | ~ +250% | ~ -90% | ~ -80% |
| 15 | ~ +150% | ~ -85% | ~ -75% |
| 24 | ~ +100% | ~ -80% | ~ -70% |
Visualizations
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xenotech.com [xenotech.com]
- 6. Lysosomal Trapping | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. criver.com [criver.com]
- 8. In Vitro Assessment of Uptake and Lysosomal Sequestration of Respiratory Drugs in Alveolar Macrophage Cell Line NR8383 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 11. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. A rhodamine B-based lysosomal pH probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to LCL521 and Other Acid Ceramidase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the acid ceramidase (AC) inhibitor LCL521 with other notable inhibitors in the field. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acid ceramidase in various diseases, particularly cancer. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Introduction to Acid Ceramidase Inhibition
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and inflammation. The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancers, AC is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival S1P, thereby contributing to tumor progression and resistance to therapy.[1] Inhibition of AC is therefore a promising therapeutic strategy to shift the sphingolipid balance back towards apoptosis in cancer cells.
Overview of this compound
This compound is a lysosomotropic prodrug of the well-characterized AC inhibitor, B-13.[2] It is designed for enhanced delivery of the active compound to the lysosome, the primary site of AC activity. This targeted delivery is intended to increase the intracellular concentration of the inhibitor at its site of action, thereby improving its efficacy.[3] this compound has been shown to be a potent inhibitor of AC, leading to increased ceramide levels, decreased sphingosine and S1P levels, and subsequent induction of apoptosis in various cancer cell lines.[4][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other key acid ceramidase inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of treatment. The data presented here is compiled from multiple studies to provide a comparative overview.
Table 1: Comparative IC50 Values of Acid Ceramidase Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MCF7 (Breast Cancer) | 11.91 (24h), 7.18 (48h), 7.46 (72h) | [6] |
| B-13 | MCF7 (Breast Cancer) | 40.64 (24h), 28.97 (48h), 24.66 (72h) | [6] |
| Human Melanoma & HaCaT Keratinocytes | 10 | [7] | |
| MCF7 (Breast Cancer) | 27.7 (in vitro) | [8] | |
| Carmofur | Rat recombinant AC | 0.029 | [9] |
| TSC2-null cells | 17 | [3] | |
| Pediatric Brain Tumors | 4.6 - 50 | [10] | |
| ARN14988 | U87MG & GSC lines (Glioblastoma) | 11 - 104 | [11] |
| N-oleoylethanolamine (NOE) | A549 (Lung Cancer) | ~15 | [12] |
| Pediatric Brain Tumors | 4.6 - 50 | [10] | |
| D-MAPP | HL-60 cell extracts | 1 - 5 | [12] |
| Human Melanoma & HaCaT Keratinocytes | 500 | [7] |
Experimental Protocols
Fluorogenic Acid Ceramidase Activity Assay
This assay is commonly used to determine the in vitro inhibitory activity of compounds against acid ceramidase.
Materials:
-
Cell lysates or recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay buffer: 25 mM sodium acetate (B1210297) buffer, pH 4.5
-
Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 96-well plate, add the cell lysate or recombinant enzyme to the assay buffer.
-
Add the inhibitor at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (if necessary, according to the substrate manufacturer's instructions).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][13]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, U87MG)
-
Complete culture medium
-
Inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[6]
Quantification of Intracellular Sphingolipids by LC-MS/MS
This method is used to quantify the levels of ceramide, sphingosine, and S1P in cells after treatment with an AC inhibitor.
Materials:
-
Treated and untreated cells
-
Internal standards for each lipid species
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Harvest the cells and perform lipid extraction using an appropriate solvent system, after adding internal standards.
-
Analyze the lipid extracts by LC-MS/MS. The different sphingolipid species are separated by liquid chromatography and detected by mass spectrometry.
-
Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.[14][15]
Signaling Pathways and Visualizations
Inhibition of acid ceramidase leads to an accumulation of intracellular ceramide. Elevated ceramide levels can trigger a signaling cascade that ultimately leads to apoptosis.
Caption: Inhibition of Acid Ceramidase shifts the sphingolipid rheostat towards pro-apoptotic ceramide.
The experimental workflow for identifying and characterizing acid ceramidase inhibitors typically involves a multi-step process, from initial high-throughput screening to in-depth cellular and in vivo analysis.
Caption: A typical workflow for the discovery and development of novel acid ceramidase inhibitors.
Conclusion
This compound stands out as a potent, lysosomally-targeted acid ceramidase inhibitor with significant promise for cancer therapy. Its design as a prodrug of B-13 allows for more effective inhibition of AC in the cellular compartment where the enzyme is most active. Comparative data indicates that this compound is more potent than its parent compound B-13 in inducing cancer cell death.[6] When compared to other inhibitors like Carmofur and ARN14988, the relative potency can be cell-line dependent, highlighting the importance of selecting the appropriate inhibitor for a specific cancer type. The experimental protocols and workflows provided in this guide offer a framework for researchers to evaluate and compare the efficacy of this compound and other acid ceramidase inhibitors in their own research settings. The continued investigation of these compounds is crucial for the development of novel and effective cancer therapies targeting the sphingolipid pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validating LCL521's Lysosomal Localization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LCL521 is a novel lysosomotropic agent designed to deliver its parent compound, B13, a potent inhibitor of acid ceramidase (ACDase), directly to the lysosome. The validation of its specific subcellular localization is paramount to understanding its mechanism of action and therapeutic potential. This guide provides a comparative overview of methodologies to confirm the lysosomal localization of this compound, contrasting its indirect validation through biochemical assays with direct visualization techniques using established lysosomal markers.
Comparison of Validation Methodologies
The lysosomal localization of a small molecule like this compound can be validated through various direct and indirect methods. While direct visualization provides spatial confirmation, indirect methods offer functional evidence of target engagement within the lysosome.
| Methodology | Principle | Advantages | Limitations | Typical Quantitative Readout |
| This compound-mediated ACDase Inhibition | This compound is a prodrug that releases the ACDase inhibitor B13 within the acidic environment of the lysosome. Measuring the activity of this lysosomal enzyme in the presence of this compound provides indirect evidence of its localization.[1][2] | - Functionally validates target engagement at the site of action.- High specificity for the intended pathway. | - Indirect method for localization.- Requires specific enzyme activity assays. | - IC50 of ACDase inhibition.- Fold change in sphingolipid substrate/product levels. |
| Co-localization with LysoTracker™ | LysoTracker™ probes are fluorescent weak bases that accumulate in acidic organelles like lysosomes. Co-localization of a fluorescently-labeled this compound analog with LysoTracker™ would provide direct visual evidence of lysosomal accumulation. | - Direct visualization of subcellular localization.- Commercially available and easy to use probes.[3][4] | - Requires a fluorescently-labeled version of this compound.- Potential for probe-dependent artifacts. | - Pearson's or Manders' colocalization coefficient. |
| Co-localization with LAMP1 | Lysosomal-associated membrane protein 1 (LAMP1) is a well-established marker for lysosomes. Immunofluorescence staining for LAMP1 and co-localization with a labeled this compound analog confirms lysosomal residency.[5][6] | - Highly specific for the lysosomal compartment.- Endogenous protein marker. | - Requires a fluorescently-labeled version of this compound.- Antibody-based method involves fixation and permeabilization, which can alter cell morphology. | - Pearson's or Manders' colocalization coefficient. |
| Lysosomal Fractionation | Cells are fractionated to enrich for lysosomes. The concentration of this compound or its active form, B13, is then measured in the lysosomal fraction compared to other cellular fractions. | - Provides biochemical evidence of accumulation in the correct organelle fraction. | - Labor-intensive.- Potential for contamination between subcellular fractions. | - Fold enrichment of the compound in the lysosomal fraction. |
| Quantitative Imaging of Lysosomal Volume | The accumulation of lysosomotropic compounds can induce an increase in lysosomal volume. This change can be quantified using high-throughput imaging and correlated with the extent of compound accumulation.[7] | - Quantitative and high-throughput method.- Does not require a labeled version of the compound. | - Indirect measure of accumulation.- Changes in lysosomal volume can be influenced by other cellular processes. | - Fold change in total lysosomal volume per cell. |
Experimental Protocols
This compound-mediated Inhibition of Acid Ceramidase Activity
This protocol provides an indirect validation of this compound's lysosomal localization by measuring its functional effect on its target enzyme.
a. Cell Culture and Treatment:
-
Culture cells (e.g., MCF7) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 1 to 24 hours). Include a vehicle-only control.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable buffer.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
c. Acid Ceramidase Activity Assay:
-
Assay ACDase activity in the cell lysates using a fluorogenic or radiolabeled substrate.
-
Measure the product formation over time using a plate reader or scintillation counter.
-
Normalize the enzyme activity to the protein concentration.
d. Sphingolipid Profiling by LC-MS/MS:
-
For a more detailed functional validation, extract lipids from this compound-treated and control cells.
-
Analyze the levels of ceramide (substrate) and sphingosine (B13886) (product) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the inhibition of ACDase in a cellular context.[2][8][9]
Co-localization with LysoTracker™ Red DND-99
This protocol describes the direct visualization of acidic compartments, which can be used for co-localization studies with a fluorescently-labeled this compound.
a. Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
b. Staining:
-
Prepare a working solution of LysoTracker™ Red DND-99 (typically 50-75 nM) in pre-warmed cell culture medium.[10]
-
Remove the culture medium from the cells and add the LysoTracker™-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) If using a fluorescently-labeled this compound, it can be co-incubated with the LysoTracker™ probe.
c. Imaging:
-
Wash the cells gently with pre-warmed PBS.
-
Replace with fresh, phenol (B47542) red-free medium for live-cell imaging.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for LysoTracker™ Red (Excitation/Emission: ~577/590 nm) and the labeled this compound.[11]
Immunofluorescence Staining for LAMP1
This protocol details the labeling of lysosomes using an antibody against the LAMP1 protein.
a. Cell Preparation and Treatment:
-
Grow cells on coverslips to the desired confluency.
-
Treat with fluorescently-labeled this compound if available.
b. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with a solution containing 0.1% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.[5]
c. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against LAMP1 (e.g., mouse anti-LAMP1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
d. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal microscope.
Visualizations
Caption: Experimental workflow for validating this compound's lysosomal localization.
Caption: Proposed signaling pathway of this compound in the lysosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 4. LysoTracker Red staining [bio-protocol.org]
- 5. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 6. LRRK2 and LAMP1 immunofluorescence staining in various cell lines [protocols.io]
- 7. Quantification of Intracellular Accumulation and Retention of Lysosomotropic Macrocyclic Compounds by High-Throughput Imaging of Lysosomal Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. Use of LysoTracker to Detect Programmed Cell Death in Embryos and Differentiating Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
LCL521: A Comparative Guide to its Cross-Reactivity with Sphingolipid Enzymes
For Researchers, Scientists, and Drug Development Professionals
LCL521, a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13, has emerged as a valuable tool for studying the role of sphingolipid metabolism in various cellular processes, including cancer biology.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other key enzymes in the sphingolipid pathway, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a potent and effective inhibitor of acid ceramidase (ACDase) in cellular models.[2][3] Its design as a lysosomotropic agent facilitates the delivery of its active form, B13, to the primary site of ACDase activity.[2] While highly active against ACDase, studies have revealed that at higher concentrations, this compound also exhibits inhibitory effects on dihydroceramide (B1258172) desaturase (DES-1).[1][3] Furthermore, some reports classify this compound as a dual inhibitor of both ACDase and acid sphingomyelinase (ASMase).[4] In contrast, its parent compound, B13, has been shown to be selective for ACDase in vitro, with no reported activity against neutral or alkaline ceramidases.[2] Notably, this compound does not appear to inhibit sphingosine (B13886) kinases (SKs).[3]
This guide will delve into the available data on the selectivity of this compound, present it in a clear tabular format, and provide detailed experimental protocols for the key assays used to evaluate its activity.
Data on Cross-Reactivity of this compound
The following table summarizes the known inhibitory activities of this compound against various sphingolipid enzymes. It is important to note that specific in vitro IC50 values for this compound across a comprehensive panel of sphingolipid enzymes are not widely available in the public domain. The information presented is largely derived from cellular assays and qualitative descriptions in published literature.
| Enzyme Target | This compound Activity | Concentration | Notes |
| Acid Ceramidase (ACDase) | Inhibitor | Low µM range (effective at 1 µM in cells) | Potent and effective inhibitor in cellular assays.[1][3] |
| Dihydroceramide Desaturase (DES-1) | Inhibitor | Higher µM range (5-10 µM in cells) | Inhibition observed at concentrations exceeding those needed for effective ACDase inhibition.[1][3] |
| Acid Sphingomyelinase (ASMase) | Inhibitor | Not specified | Described as a dual inhibitor of ACDase and ASMase.[4] Quantitative data on ASMase inhibition by this compound is limited. |
| Neutral Ceramidase | Likely No Inhibition | Not applicable | The parent compound B13 shows no in vitro activity against neutral ceramidase.[2] |
| Alkaline Ceramidase | Likely No Inhibition | Not applicable | The parent compound B13 shows no in vitro activity against alkaline ceramidase.[2] |
| Sphingosine Kinase (SphK) | No Inhibition | Not specified | This compound has been reported to have no inhibitory effects on sphingosine kinases.[3] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention of this compound within the sphingolipid metabolic pathway, the following diagrams are provided.
Caption: this compound's primary and secondary targets in sphingolipid metabolism.
Caption: General workflow for assessing this compound's enzymatic inhibition.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of this compound against its primary and secondary targets are crucial for reproducible research. Below are outlines of methodologies derived from published studies.
Acid Ceramidase (ACDase) Inhibition Assay (in vitro)
This protocol is adapted from standard fluorogenic assays for ACDase activity.
-
Objective: To determine the in vitro IC50 value of this compound for acid ceramidase.
-
Materials:
-
Recombinant human acid ceramidase.
-
Fluorogenic ACDase substrate (e.g., NBD-C12-ceramide).
-
Assay Buffer: Sodium acetate (B1210297) buffer (pH 4.5) containing a detergent (e.g., Triton X-100 or NP-40).
-
This compound stock solution (in a suitable solvent like DMSO).
-
96-well microplates (black, for fluorescence readings).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add the diluted this compound or vehicle control.
-
Add the recombinant ACDase to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Dihydroceramide Desaturase (DES-1) Inhibition Assay (in situ)
This protocol is based on cell-based assays that measure the conversion of a labeled dihydroceramide substrate to ceramide.[3]
-
Objective: To assess the inhibitory effect of this compound on DES-1 activity in intact cells.
-
Materials:
-
Cell line expressing DES-1 (e.g., MCF7 cells).
-
Cell culture medium and reagents.
-
Labeled dihydroceramide substrate (e.g., C12-NBD-dihydroceramide or a stable isotope-labeled version).
-
This compound stock solution.
-
Reagents for lipid extraction (e.g., chloroform, methanol).
-
LC-MS/MS system for lipid analysis.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (typically in the higher µM range, e.g., 1, 5, 10 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Add the labeled dihydroceramide substrate to the cells and incubate for a defined period (e.g., 1-4 hours).
-
Wash the cells with PBS and harvest them.
-
Perform a lipid extraction from the cell pellets.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of the labeled dihydroceramide substrate and the resulting labeled ceramide product.
-
Calculate the percentage of DES-1 activity by determining the ratio of the product to the sum of the substrate and product.
-
Compare the DES-1 activity in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
-
Acid Sphingomyelinase (ASMase) Inhibition Assay (in vitro)
This protocol is a general method for measuring ASMase activity and can be adapted to test for inhibition by this compound.
-
Objective: To determine if this compound inhibits acid sphingomyelinase in vitro.
-
Materials:
-
Recombinant human acid sphingomyelinase.
-
Fluorescently labeled sphingomyelin substrate (e.g., BODIPY-FL-C12-sphingomyelin).
-
Assay Buffer: Sodium acetate buffer (pH 5.0) containing a detergent (e.g., NP-40).
-
This compound stock solution.
-
96-well microplates.
-
Fluorescence microplate reader or HPLC with a fluorescence detector.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the recombinant ASMase to each well and pre-incubate.
-
Start the reaction by adding the fluorescent sphingomyelin substrate.
-
Incubate at 37°C for a set time.
-
Stop the reaction.
-
Measure the fluorescent product (ceramide) using a plate reader or separate the product from the substrate by HPLC and quantify using a fluorescence detector.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ACDase assay.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]
Enhancing Photodynamic Therapy: A Comparative Guide to LCL521 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) stands as a promising modality in the arsenal (B13267) against cancer, offering a targeted approach with reduced systemic toxicity. However, enhancing its efficacy remains a critical goal for researchers. This guide provides a comprehensive comparison of LCL521, an acid ceramidase (ACDase) inhibitor, in combination with PDT, against other alternative enhancement strategies. The information presented is supported by experimental data to aid in the evaluation of these therapeutic approaches.
This compound in Combination with Photodynamic Therapy: A Dual-Pronged Attack
This compound has emerged as a potent adjunct to PDT, demonstrating a synergistic effect in preclinical models of squamous cell carcinoma. Its mechanism of action is twofold: directly augmenting cancer cell death and modulating the tumor microenvironment to foster a more robust anti-tumor immune response.
This compound functions by inhibiting acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the breakdown of ceramide into sphingosine (B13886) and a free fatty acid.[1][2][3][4] This inhibition leads to the intracellular accumulation of ceramide, a pro-apoptotic sphingolipid that can sensitize cancer cells to the cytotoxic effects of PDT.[5][6] At higher concentrations, this compound may also inhibit dihydroceramide (B1258172) desaturase (DES-1), further contributing to the modulation of sphingolipid metabolism.[4][7][8]
Beyond its direct impact on cancer cells, this compound has been shown to counteract the immunosuppressive tumor microenvironment often associated with cancer. It can restrict the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), two key populations of immune cells that dampen the body's natural anti-tumor response and can limit the effectiveness of PDT-induced immunity.[1][2] This immunomodulatory effect is crucial for the therapeutic benefit observed in immunocompetent hosts.[1][2]
Experimental Data: this compound and PDT in Squamous Cell Carcinoma
In vitro and in vivo studies using the SCCVII mouse model of squamous cell carcinoma have provided compelling evidence for the synergistic activity of this compound and PDT.
Table 1: In Vitro Efficacy of this compound in Combination with PDT in SCCVII Cells
| Treatment Group | This compound Concentration (µM) | PDT | Surviving Fraction (%) |
| Control | 0 | No | 100 |
| This compound alone | 10 | No | ~100 |
| PDT alone | 0 | Yes | ~40 |
| This compound + PDT | 10 | Yes | ~15 |
Data extrapolated from descriptive statements in cited literature indicating a significant enhancement in cell killing.[1][2]
Table 2: In Vivo Efficacy of Adjuvant this compound in a PDT Vaccine Protocol in SCCVII Tumor-Bearing Mice
| Treatment Group | This compound Dose (mg/kg) | Outcome |
| PDT Vaccine alone | 0 | Moderate tumor growth retardation |
| PDT Vaccine + this compound | 75 | Marked tumor growth retardation |
Data extrapolated from descriptive statements in cited literature.[1][2]
Alternative Strategies to Enhance Photodynamic Therapy
While this compound shows significant promise, a variety of other agents and strategies have been explored to enhance the efficacy of PDT. These can be broadly categorized as other sphingolipid modulators and other classes of chemical enhancers.
Table 3: Comparison of this compound with Alternative PDT Enhancers
| Adjuvant Agent | Mechanism of Action | Cell Line(s) | Key Findings |
| This compound | Acid Ceramidase Inhibitor | SCCVII | Significantly enhances PDT-induced cell killing and inhibits tumor growth.[1][2] |
| LCL29 | C6-pyridinium ceramide analogue | SCCVII | Promotes therapeutic efficacy of Photofrin-PDT.[9] |
| LCL85 | Acid Ceramidase Inhibitor B13 analogue | SCCVII | Augments PDT-mediated killing of SCCVII cells.[10] |
| PF-543 | Sphingosine Kinase 1 (SK1) inhibitor | SCCVII | Less effective at enhancing PDT-mediated cell death compared to this compound.[6] |
| 5-Fluorouracil (5-FU) | Antimetabolite | Various | Pre-treatment can improve PDT efficacy.[11][12] |
| Paclitaxel | Microtubule stabilizer | Gastrointestinal tumor cells | Potentiates cytotoxicity of Verteporfin/PDT at low doses.[13] |
| Doxorubicin | Topoisomerase II inhibitor | Murine leukemia | Weakens cellular defense mechanisms, enhancing PDT effect.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the context of this compound and PDT research.
In Vitro Cell Survival (Colony Formation Assay)
-
Cell Culture: SCCVII mouse squamous cell carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
For the combination group, cells are pre-incubated with 10 µM this compound for a specified period (e.g., 2 hours) before PDT.
-
The photosensitizer (e.g., temoporfin) is added to the culture medium and incubated for a specific duration to allow for cellular uptake.
-
Following incubation, the cells are washed and irradiated with a light source of a specific wavelength and fluence (light dose).
-
-
Colony Formation:
-
After treatment, cells are trypsinized, counted, and re-plated at a low density in fresh culture dishes.
-
The dishes are incubated for a period of 7-14 days to allow for colony formation.
-
-
Quantification:
-
Colonies are fixed with a solution such as methanol (B129727) and stained with crystal violet.
-
The number of colonies (typically defined as containing >50 cells) is counted, and the surviving fraction is calculated relative to the untreated control group.
-
In Vivo Tumor Growth Study
-
Animal Model: Immunocompetent mice (e.g., C3H/HeN) are subcutaneously inoculated with SCCVII tumor cells.
-
Treatment:
-
When tumors reach a palpable size, the mice are randomized into treatment groups.
-
For PDT, a photosensitizer (e.g., Photofrin) is administered, often intravenously. After a specific drug-light interval to allow for tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.
-
For the combination therapy, this compound (e.g., 75 mg/kg) is administered, often intraperitoneally, at a specified time relative to the PDT treatment.
-
-
Tumor Growth Measurement:
-
Tumor dimensions are measured at regular intervals (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group to visualize the effect of the therapies over time. Statistical analysis is performed to determine the significance of any differences in tumor growth between the groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound in combination with PDT and a typical experimental workflow.
Signaling Pathway of this compound and PDT
References
- 1. Dosimetry study of PHOTOFRIN-mediated photodynamic therapy in a mouse tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Temoporfin-Based Photodynamic Therapy on the In Vitro Antibacterial Activity and Biocompatibility of Gelatin-Hyaluronic Acid Cross-Linked Hydrogel Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiovaccination Strategy for Cancer Treatment Integrating Photodynamic Therapy-Generated Vaccines with Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractionated Photofrin-Mediated Photodynamic Therapy Significantly Improves Long-Term Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy using a novel photosensitizer, ATX-S10(Na): comparative effect with 5-aminolevulinic acid on squamous cell carcinoma cell line, SCC15, ultraviolet B-induced skin tumor, and phorbol ester-induced hyperproliferative skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased tumour dihydroceramide production after Photofrin-PDT alone and improved tumour response after the combination with the ceramide analogue LCL29. Evidence from mouse squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling Immunoregulatory Cell Activity for Effective Photodynamic Therapy of Cancer | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic therapy of murine skin tumors using Photofrin-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of LCL521: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase), with its parent compound B13 and the alternative ACDase inhibitor, Carmofur. The on-target effects of this compound are validated through quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.
Executive Summary
This compound is a prodrug of the acid ceramidase inhibitor B13, engineered for enhanced delivery to the lysosome. This strategic modification results in significantly improved potency in cellular systems compared to its parent compound. Experimental data demonstrates that this compound effectively inhibits ACDase, leading to an accumulation of the pro-apoptotic lipid ceramide and a reduction in the pro-survival lipid sphingosine. At higher concentrations, this compound has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), another key enzyme in sphingolipid metabolism. This guide presents a comparative analysis of this compound with B13 and Carmofur, another potent ACDase inhibitor, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of ACDase Inhibitors
The following table summarizes the inhibitory potency of this compound, its parent compound B13, and Carmofur against acid ceramidase. It is important to note that the IC50 values were determined in different studies and under varying experimental conditions, which should be taken into consideration when comparing the compounds.
| Compound | Target(s) | IC50 Value | Cell Line/System | Reference |
| This compound | Acid Ceramidase (ACDase), Lysosomal Acid Sphingomyelinase (ASMase) | Cytotoxicity IC50: 20-40 µM | Human and murine colorectal cancer cell lines | [1] |
| B13 | Acid Ceramidase (ACDase) | ~10 µM (in vitro) | Cell-free assay | [2] |
| 27.7 µM (in vitro) | Acidic MCF7 cell lysate | [3] | ||
| Carmofur | Acid Ceramidase (ACDase), SARS-CoV-2 Mpro, FAAH, NAAA | 29 nM (rat recombinant) | Cell-free assay | [4] |
| Cytotoxicity IC50: 11-104 µM | U87MG and patient-derived GSC lines | [5] | ||
| Cytotoxicity IC50: 17 µM | TSC2-null cells | [6] |
On-Target Effects of this compound on Sphingolipid Metabolism
Treatment of cells with this compound leads to predictable alterations in the cellular sphingolipid profile, consistent with the inhibition of acid ceramidase. The data below, from studies on MCF7 breast cancer cells, illustrates the dose-dependent and time-course effects of this compound.
Dose-Dependent Effects of this compound on Sphingolipid Levels (1-hour treatment)
| Sphingolipid | 1 µM this compound (% of Control) | 10 µM this compound (% of Control) |
| Ceramide | ~100% | >150% |
| Sphingosine | <50% | <20% |
| Sphingosine-1-Phosphate (S1P) | <50% | <20% |
| Dihydroceramide (dhCer) | ~100% | >150% |
| Dihydrosphingosine (dhSph) | <80% | <40% |
Data adapted from "Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites". The percentages are approximate and represent the trend observed in the study.
Time-Course of Sphingolipid Changes with 10 µM this compound
| Sphingolipid | 15 min | 1 hr | 8 hr | 24 hr |
| Ceramide | No significant change | Slight increase | Significant increase | Sustained high level |
| Sphingosine | Significant decrease | Profound decrease | Sustained low level | Partial recovery |
| Sphingosine-1-Phosphate (S1P) | Significant decrease | Profound decrease | Sustained low level | Partial recovery |
Data adapted from "Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites".
Experimental Protocols
Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of sphingolipids in cultured cells treated with ACDase inhibitors.
a. Cell Culture and Lipid Extraction:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat cells with this compound, Carmofur, or vehicle control at the desired concentrations and for the specified duration.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol (B129727) and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform (B151607) and water in a 1:1:0.9 (v/v/v) methanol:chloroform:water ratio.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a C18 reverse-phase column).
-
Separate the different lipid species using a gradient elution program.
-
Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor/product ion pairs for each sphingolipid of interest should be used.
-
Normalize the lipid levels to an internal standard and total phosphate (B84403) content of the sample.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the effect of ACDase inhibitors on cell viability.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound, Carmofur, or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the On-Target Effects of this compound
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the impact of its inhibition by this compound.
Caption: Inhibition of Acid Ceramidase by this compound in the Sphingolipid Metabolism Pathway.
Experimental Workflow for Validating this compound On-Target Effects
This diagram outlines the typical experimental process for confirming the on-target effects of an enzyme inhibitor like this compound.
Caption: A typical experimental workflow for validating the on-target effects of this compound.
References
- 1. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
comparing in vitro and in vivo effects of LCL521
An Objective Comparison of the In Vitro and In Vivo Efficacy of LCL521
Introduction
This compound is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor, B13.[1][2] By being conjugated with N,N-dimethyl glycine (B1666218) (DMG), this compound is designed for enhanced delivery to the lysosome, the primary site of ACDase activity.[1] Acid ceramidase is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][3] The balance between ceramide (a pro-apoptotic lipid) and sphingosine-1-phosphate (S1P, a pro-survival lipid) is critical in determining cell fate.[3] By inhibiting ACDase, this compound aims to increase intracellular ceramide levels, thereby promoting cancer cell death and sensitizing them to other therapies.[1] This guide provides a comparative overview of the reported in vitro and in vivo effects of this compound, supported by experimental data and protocols.
In Vitro Effects of this compound
The in vitro activity of this compound has been primarily evaluated in cancer cell lines, demonstrating its potency as an ACDase inhibitor and its effects on cell viability and signaling pathways.
Impact on Sphingolipid Metabolism
This compound acts as a potent and acute inhibitor of ACDase in cells.[1] Treatment of MCF7 human breast adenocarcinoma cells with this compound leads to a rapid, dose-dependent decrease in sphingosine (Sph) and sphingosine-1-phosphate (S1P) levels, with a concurrent increase in ceramide (Cer).[1][4] Notably, a significant decrease in endogenous sphingosine (over 66%) was observed with 1µM this compound after only 15 minutes of incubation.[1] However, the effects of a low dose (1 µM) of this compound on ACDase inhibition were found to be transient.[5][6][7] In contrast, a higher dose (10 µM) resulted in a more profound and sustained decrease in sphingosine and an increase in ceramide.[5][6][8] At these higher concentrations, this compound was also found to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway.[5][6][8]
Antiproliferative and Cytotoxic Effects
This compound demonstrates significantly improved cytotoxicity in cancer cells compared to its parent compound, B13.[1][2] This is attributed to its enhanced uptake and lysosomal sequestration.[1] In MCF7 cells, this compound inhibited cell growth in a dose-dependent manner and induced a G1 cell cycle arrest at lower concentrations.[1][2] At higher concentrations (>5µM), it was shown to induce apoptosis.[2]
Quantitative Data Summary: In Vitro
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | MCF7 | This compound (48h) | 10.98 µM | [1] |
| MCF7 | B13 (48h) | 31.25 µM | [1] | |
| Sphingolipid Levels | MCF7 | 1µM this compound (15 min) | >66% decrease in Sphingosine | [1] |
| MCF7 | 100nM this compound (1h) | Decrease in Sphingosine and S1P | [1] | |
| MCF7 | 1-5µM this compound (1h) | Increase in Ceramide | [1] | |
| Cell Cycle | MCF7 | Low-dose this compound (24h) | G1 cell cycle arrest | [1] |
Signaling Pathway Modulated by this compound
This compound primarily exerts its effects by altering the balance of bioactive sphingolipids. By inhibiting acid ceramidase, it shifts the equilibrium away from the pro-survival S1P and towards the pro-apoptotic ceramide.
Caption: this compound inhibits acid ceramidase in the lysosome, increasing ceramide and promoting cell death.
In Vivo Effects of this compound
The in vivo efficacy of this compound has been investigated in preclinical cancer models, particularly focusing on its role as an adjuvant to immunotherapy and other cancer treatments.
Antitumor Efficacy and Immunomodulation
In a mouse model of squamous cell carcinoma, this compound was shown to enhance the effects of a photodynamic therapy (PDT) vaccine.[9] Administration of this compound (75 mg/kg) resulted in a significant retardation of tumor growth, an effect attributed to its ability to restrict the activity of immunosuppressive cell populations, namely regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9]
More recently, studies in syngeneic mouse models of colorectal cancer (CRC) have demonstrated that this compound, either as a monotherapy or in combination with an anti-PD-1 antibody, leads to a reduction in tumor size.[10][11] The mechanism involves the induction of immunological cell death (ICD), which enhances the infiltration of cytotoxic T cells into the tumor microenvironment.[10][11]
Quantitative Data Summary: In Vivo
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth | SCCVII Tumor-bearing Mice | PDT Vaccine + 75 mg/kg this compound | Marked retardation of tumor growth | [9] |
| Tumor Reduction | CT26 Syngeneic Mouse Model | This compound + anti-PD-1 antibody | Significant reduction in tumor volume and weight | [11] |
| Immune Response | CT26 Syngeneic Mouse Model | This compound + anti-PD-1 antibody | Enhanced infiltration of cytotoxic T cells | [10][11] |
Experimental Workflow: In Vivo Combination Therapy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in combination with checkpoint inhibitor therapy.
Caption: Workflow for assessing this compound's in vivo antitumor effects with immunotherapy.
Experimental Protocols
In Vitro Methodologies
-
Cell Viability (MTT Assay): MCF7 cells were plated in 96-well plates and treated with varying concentrations of this compound (e.g., 0.78 to 100 µM) for 48 hours.[1][2] Following treatment, MTT reagent was added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals were then dissolved, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.[1][2]
-
Sphingolipid Quantification (LC-MS/MS): MCF7 cells were treated with this compound for specified durations (e.g., 15 minutes to 24 hours).[1][5] After treatment, cell pellets were collected, and lipids were extracted. The levels of various sphingolipids, including ceramide, sphingosine, and S1P, were then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5]
-
Cell Cycle Analysis: MCF7 cells were treated with this compound (e.g., 1 to 10 µM) for 24 hours.[1][2] Cells were then harvested, fixed in 70% ethanol, and stained with a solution containing propidium (B1200493) iodide (PI) and RNase. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2]
In Vivo Methodologies
-
Animal Models and Drug Administration: For colorectal cancer studies, CT26 cells were injected into BALB/c mice.[11] Once tumors were established, mice were randomized into treatment groups. This compound was administered, often in combination with other agents like an anti-PD-1 antibody.[11]
-
Tumor Growth Assessment: Tumor volume was measured regularly throughout the experiment using calipers.[11] At the end of the study, tumors were excised and weighed.[11]
-
Flow Cytometry for Immune Cell Populations: To analyze the tumor immune microenvironment, harvested tumors were processed into single-cell suspensions.[11] These cells were then stained with fluorescently labeled antibodies against various immune cell markers (e.g., for cytotoxic T cells, Tregs) and analyzed by flow cytometry to quantify the different cell populations.[11]
Comparative Summary and Conclusion
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Target | Acid Ceramidase (ACDase) | Acid Ceramidase (ACDase) |
| Mechanism | Inhibition of ACDase, leading to increased ceramide, decreased sphingosine/S1P, and cell cycle arrest/apoptosis.[1] | Inhibition of ACDase, leading to immunological cell death and modulation of the tumor immune microenvironment.[9][10] |
| Key Outcomes | Dose-dependent cytotoxicity in cancer cells, sensitizing cells to other treatments.[1][9] | Retardation of tumor growth, especially in combination with immunotherapy.[9][11] |
| Immune Modulation | Not directly assessed. | Reduction of immunosuppressive Tregs and MDSCs; increased infiltration of cytotoxic T cells.[9][10] |
The in vitro studies of this compound effectively establish its mechanism of action as a potent, lysosome-targeted inhibitor of acid ceramidase. The observed consequences—an increase in pro-apoptotic ceramide and a decrease in cell viability—provide a strong rationale for its anticancer potential. The in vivo experiments build upon this foundation, demonstrating that these cellular effects can be translated into a meaningful therapeutic outcome. Crucially, the in vivo data highlight the immunomodulatory role of this compound, suggesting that its efficacy is not solely due to direct tumor cell killing but also involves enhancing the host's antitumor immune response. This dual mechanism of action makes this compound a promising candidate for combination therapies in oncology.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Tamoxifen Resistance: A Comparative Guide to LCL521 and Other ASAH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tamoxifen (B1202), a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This guide provides an objective comparison of LCL521, a novel acid ceramidase (ASAH1) inhibitor, with other emerging therapeutic alternatives aimed at overcoming tamoxifen resistance. The information herein is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction to Tamoxifen Resistance and the Role of Acid Ceramidase
Tamoxifen functions by competitively inhibiting the estrogen receptor, thereby blocking estrogen-driven cancer cell proliferation. However, a significant number of patients either present with de novo resistance or develop acquired resistance over time. One of the emerging mechanisms implicated in tamoxifen resistance is the upregulation of the lysosomal enzyme acid ceramidase (ASAH1). ASAH1 hydrolyzes the pro-apoptotic lipid ceramide into sphingosine, which is then converted to the pro-survival molecule sphingosine-1-phosphate (S1P). This shift in the ceramide-S1P rheostat promotes cell survival and proliferation, contributing to therapeutic resistance. Consequently, inhibiting ASAH1 presents a promising strategy to re-sensitize resistant cancer cells to tamoxifen.
This compound: A Lysosomotropic ASAH1 Inhibitor
This compound is a prodrug of the potent ASAH1 inhibitor B13, designed for enhanced delivery to the lysosome, the primary site of ASAH1 activity. This targeted delivery is intended to increase its efficacy in inhibiting ceramide hydrolysis and promoting apoptosis in cancer cells.
Comparative Performance of this compound and Alternatives
This section compares the in vitro efficacy of this compound with other compounds that have shown promise in the context of tamoxifen resistance, including another ASAH1 inhibitor, ceranib-2, and a novel anti-tumor agent, Micheliolide (MCL), which has been shown to suppress ASAH1 expression.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on the effects of this compound, ceranib-2, and Micheliolide on breast cancer cell lines, including tamoxifen-resistant models. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from individual research publications.
Table 1: Effect on Cell Viability (IC50 Values)
| Compound | Cell Line | Resistance Status | IC50 | Citation |
| This compound | MCF-7 | Sensitive | 7.18 µM (48h) | [1] |
| This compound + Tamoxifen (5µM) | MCF-7/TAMR | Tamoxifen-Resistant | Synergistic cell killing observed | [1] |
| Ceranib-2 | MCF-7 | Sensitive | 13 µM (24h) | [2] |
| Tamoxifen | MCF-7 | Sensitive | 4.0 ± 0.7 µM | [3] |
| Tamoxifen | MCF-7/T | Tamoxifen-Resistant | 10.8 ± 1.1 µM | [3] |
| Tamoxifen | T47D | Sensitive | 4.3 ± 1.0 µM | [3] |
| Tamoxifen | T47D/T | Tamoxifen-Resistant | 8.1 ± 1.1 µM | [3] |
Table 2: Effect on Apoptosis
| Compound | Cell Line | Resistance Status | Apoptosis Induction | Citation |
| Ceranib-2 (13 µM) | MCF-7 | Sensitive | 34.1% total apoptotic cells (vs. 15.8% in control) | [2] |
| Micheliolide (MCL) | MCF7TAMR, T47DTAMR | Tamoxifen-Resistant | Induces apoptosis | [4] |
Signaling Pathways and Mechanisms of Action
This compound, as an ASAH1 inhibitor, is expected to increase intracellular ceramide levels, a pro-apoptotic second messenger. The accumulation of ceramide can trigger cell cycle arrest and apoptosis. Studies have shown that this compound can induce G1 cell cycle arrest in MCF-7 cells[1].
Ceranib-2 has been demonstrated to induce apoptosis in breast cancer cells by activating the SAPK/JNK and p38 MAPK pathways, while inhibiting the pro-survival Akt pathway[5].
Micheliolide (MCL) has been shown to inhibit the expression of ASAH1 in tamoxifen-resistant cells. Its mechanism involves the activation of the cellular antioxidant system via NRF2/KEAP1 and subsequent inhibition of the ROS/AKT signaling pathway, which in turn suppresses ASAH1 expression and cell proliferation[4][5].
Caption: Therapeutic strategies targeting ASAH1 to overcome tamoxifen resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Generation of Tamoxifen-Resistant Cell Lines
Tamoxifen-resistant (TAMR) cell lines, such as MCF-7/TAMR and T47D/TAMR, are typically generated by continuous exposure of the parental cell lines to increasing concentrations of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.
-
Cell Culture: Parental MCF-7 or T47D cells are cultured in their recommended growth medium.
-
Initial Exposure: Cells are initially treated with a low concentration of 4-OHT (e.g., 0.1 µM).
-
Dose Escalation: The concentration of 4-OHT is gradually increased over several months as the cells develop resistance and resume proliferation.
-
Maintenance: Once established, the resistant cell lines are maintained in a medium containing a selective concentration of 4-OHT (e.g., 1 µM) to retain their resistant phenotype.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, ceranib-2, tamoxifen) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, ASAH1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: Signaling pathways affected by Micheliolide and Ceranib-2.
Conclusion and Future Directions
The inhibition of acid ceramidase is a promising therapeutic strategy to overcome tamoxifen resistance in ER+ breast cancer. This compound, with its lysosome-targeting design, represents a potentially more effective approach compared to non-targeted ASAH1 inhibitors. The available data suggests that this compound can synergize with tamoxifen to induce cell death in resistant cells.
Alternative agents like ceranib-2 and Micheliolide also demonstrate significant anti-proliferative and pro-apoptotic effects in tamoxifen-resistant models by targeting the ASAH1 pathway through direct inhibition or downregulation of its expression.
To fully evaluate the therapeutic potential of this compound, further research is warranted. Direct, head-to-head comparative studies of this compound, ceranib-2, and MCL in a panel of tamoxifen-resistant breast cancer cell lines are needed to establish their relative potencies and efficacy. In vivo studies using xenograft models of tamoxifen-resistant breast cancer will also be crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A deeper understanding of the downstream signaling consequences of ASAH1 inhibition by this compound in tamoxifen-resistant cells will be vital for identifying predictive biomarkers and rational combination therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL restrained ROS/AKT/ASAH1 pathway to therapy tamoxifen resistance breast cancer by stabilizing NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL restrained ROS/AKT/ASAH1 pathway to therapy tamoxifen resistance breast cancer by stabilizing NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LCL521: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for LCL521, a dual inhibitor of acid ceramidase (ACDase) and lysosomal acid sphingomyelinase (ASMase). Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions in publicly available resources, a conservative approach, treating this compound as a hazardous chemical waste, is mandatory.
Core Principles of this compound Disposal
All laboratory personnel handling this compound must adhere to the following core principles for waste management. These guidelines are based on general best practices for chemical waste disposal in a laboratory setting.
-
Waste Identification and Segregation: All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. This waste must be segregated from other waste streams to prevent accidental reactions. Do not mix this compound waste with incompatible materials.
-
Proper Labeling: All containers holding this compound waste must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be clearly marked.
-
Use of Appropriate Containers: Waste should be collected in containers that are chemically resistant to the solvent used for this compound solutions (e.g., ethanol (B145695), DMSO). Containers must be in good condition, with secure, leak-proof lids.
-
Consult Institutional and Local Regulations: All disposal procedures must comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.[1][2]
Quantitative Data Summary for this compound
For safe handling and accurate waste management, it is essential to be aware of the chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Alias | LCL 521 dihydrochloride (B599025), 1,3DMG-B13 dihydrochloride | [4] |
| Molecular Formula | C31H52N4O7 | [5] |
| Molecular Weight | 592.77 g/mol | [3] |
| Common Solvents | Ethanol, DMSO, H2O (with sonication) | [4][5] |
| Biological Target | Acid Ceramidase (ACDase) and Acid Sphingomyelinase (ASMase) | [3][4] |
Experimental Workflow for this compound Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
Detailed Methodologies for Key Procedures
1. Waste Segregation and Collection:
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a dedicated, sealed container clearly labeled with its chemical name and hazard information.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for ethanol or DMSO solutions). Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
2. Spill Management:
In the event of a spill, the area should be evacuated and ventilated if necessary.
-
For Solid Spills: Carefully sweep the material to avoid dust formation and place it into a sealed container for disposal.
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
3. Final Disposal:
All waste containers must be stored in a designated and secure satellite accumulation area while awaiting pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[1] Never discharge chemical waste down the drain or dispose of it with regular trash.[6]
Logical Relationship of Disposal Procedures
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Personal protective equipment for handling LCL521
For researchers, scientists, and drug development professionals working with LCL521, a potent acid ceramidase (ACDase) inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles | To prevent eye contact with this compound powder or solutions. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material | To prevent skin contact. It is advisable to wear two pairs of gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N-95 Respirator or equivalent | If handling powder outside of a ventilated enclosure | To prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, typically at -20°C for up to one month.[1]
Preparation and Use:
-
All handling of this compound powder should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Avoid the creation of dust when handling the solid form.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in ethanol (B145695) (≥10 mg/ml) and slightly soluble in DMSO (0.1-1 mg/ml) and PBS (pH 7.2) (0.1-1 mg/ml).
-
Ensure all equipment used for handling, such as spatulas and weighing boats, are clean and dry.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocols
This compound is utilized in various experimental settings to inhibit acid ceramidase activity. Below are detailed methodologies for key experiments.
Inhibition of Cellular Acid Ceramidase Activity:
-
Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound at a concentration of 1 µM to potently inhibit cellular ACDase activity. A higher concentration of 10 µM can be used to observe additional effects on the α-form of the enzyme.[1]
-
Incubation: The cells are incubated for a specified period, for example, 1 to 5 hours, to observe time-dependent effects.[1]
-
Analysis: Following treatment, cell lysates are prepared to measure ACDase activity or the levels of related sphingolipids like ceramide and sphingosine.
Assessment of Anti-proliferative Effects:
-
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a suitable density.
-
Drug Application: Treat cells with varying concentrations of this compound (e.g., IC50 of 7.46 µM for MCF-7 cells) to determine its effect on cell proliferation.
-
Incubation: Incubate the cells for a designated time period (e.g., 48 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT assay, to quantify the number of viable cells.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
